MSI-1436 lactate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C41H82N4O8S |
|---|---|
Molecular Weight |
791.2 g/mol |
IUPAC Name |
[(3R,6R)-6-[(3S,5R,7R,8R,9S,10S,13R,14S,17R)-3-[3-[4-(3-aminopropylamino)butylamino]propylamino]-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl] hydrogen sulfate;2-hydroxypropanoic acid;methane |
InChI |
InChI=1S/C37H72N4O5S.C3H6O3.CH4/c1-26(2)34(46-47(43,44)45)13-10-27(3)30-11-12-31-35-32(15-17-37(30,31)5)36(4)16-14-29(24-28(36)25-33(35)42)41-23-9-22-40-20-7-6-19-39-21-8-18-38;1-2(4)3(5)6;/h26-35,39-42H,6-25,38H2,1-5H3,(H,43,44,45);2,4H,1H3,(H,5,6);1H4/t27-,28-,29+,30-,31+,32+,33-,34-,35+,36+,37-;;/m1../s1 |
InChI Key |
PARNHZBFICSCQC-YPQNTTHISA-N |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Mechanism of Action of MSI-1436 Lactate in Metabolic Syndrome
For Researchers, Scientists, and Drug Development Professionals
Abstract
Metabolic syndrome represents a cluster of cardiometabolic risk factors, including insulin (B600854) resistance, central obesity, dyslipidemia, and hypertension, that significantly elevate the risk of developing type 2 diabetes and cardiovascular disease. MSI-1436 (Trodusquemine), and its lactate (B86563) salt, has emerged as a promising therapeutic candidate for metabolic syndrome. This technical guide delineates the core mechanism of action of MSI-1436 lactate, focusing on its molecular interactions, downstream signaling effects, and the resultant physiological changes observed in preclinical and clinical settings. The primary mechanism centers on the non-competitive, allosteric inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of the insulin and leptin signaling pathways. This guide provides a comprehensive overview of the quantitative data from key studies, detailed experimental methodologies, and visual representations of the underlying biological processes to facilitate a deeper understanding for researchers and drug development professionals.
Introduction
MSI-1436, also known as Trodusquemine (B1662500), is a naturally occurring aminosterol originally isolated from the spiny dogfish shark (Squalus acanthias)[1]. It has garnered significant attention for its potential therapeutic effects in a range of conditions, including metabolic disorders, cancer, and neurodegenerative diseases[1][2]. The lactate salt of MSI-1436 is often utilized in research and development. The core of its therapeutic potential in metabolic syndrome lies in its ability to selectively inhibit Protein Tyrosine Phosphatase 1B (PTP1B)[3][4]. PTP1B is a critical non-receptor protein tyrosine phosphatase that plays a pivotal role in downregulating the signaling cascades of insulin and leptin by dephosphorylating their respective receptors and downstream substrates[5]. Overactivity of PTP1B is associated with insulin and leptin resistance, hallmarks of metabolic syndrome[6]. By inhibiting PTP1B, MSI-1436 effectively enhances these signaling pathways, leading to improved glucose homeostasis, reduced appetite, and fat-specific weight loss[3][4].
Core Mechanism of Action: PTP1B Inhibition
MSI-1436 acts as a selective, non-competitive, and reversible allosteric inhibitor of PTP1B[7]. Unlike competitive inhibitors that bind to the active site, MSI-1436 binds to a distinct allosteric site on the PTP1B enzyme. This binding induces a conformational change that renders the enzyme inactive, preventing it from dephosphorylating its target substrates. This allosteric mode of inhibition contributes to its selectivity for PTP1B over other protein tyrosine phosphatases, which is a crucial attribute for a therapeutic agent to minimize off-target effects.
Impact on Insulin Signaling
The insulin receptor (IR) is a receptor tyrosine kinase that, upon binding to insulin, undergoes autophosphorylation on specific tyrosine residues. This autophosphorylation initiates a downstream signaling cascade, primarily through the insulin receptor substrate (IRS) proteins, leading to the activation of pathways such as the PI3K/Akt pathway. This cascade is essential for glucose uptake, metabolism, and storage. PTP1B acts as a brake on this process by dephosphorylating the activated insulin receptor and IRS proteins, thereby attenuating the insulin signal[5].
By inhibiting PTP1B, MSI-1436 prevents this dephosphorylation, leading to a sustained and enhanced insulin signal. This results in increased phosphorylation of the insulin receptor and its downstream targets, such as Akt, ultimately leading to improved insulin sensitivity and glucose uptake in peripheral tissues like muscle and adipose tissue[8].
Impact on Leptin Signaling
Leptin, a hormone primarily secreted by adipocytes, plays a crucial role in regulating energy balance by suppressing appetite and increasing energy expenditure. It exerts its effects by binding to the leptin receptor (LepR), which activates the JAK2/STAT3 signaling pathway. Similar to its role in insulin signaling, PTP1B also dephosphorylates and inactivates key components of the leptin signaling pathway, including JAK2 and STAT3[3].
Inhibition of PTP1B by MSI-1436 enhances leptin signaling in the hypothalamus, the brain's central hub for appetite and energy homeostasis. This leads to increased phosphorylation of STAT3, a key transcription factor in the leptin pathway, resulting in a more potent anorectic signal and increased energy expenditure[3][4]. This central action of MSI-1436 contributes significantly to the observed reduction in food intake and body weight in preclinical models[3].
Preclinical Data in Metabolic Syndrome Models
The efficacy of MSI-1436 in ameliorating the key features of metabolic syndrome has been extensively demonstrated in various preclinical models, most notably in diet-induced obese (DIO) mice. These studies have consistently shown that administration of MSI-1436 leads to significant improvements in body weight, body composition, and key metabolic parameters.
Quantitative Effects on Body Weight and Food Intake
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Body Weight | Diet-Induced Obese (DIO) Mice | 10 mg/kg MSI-1436, intraperitoneal (i.p.), once weekly for 4 weeks | Significant reduction in body weight compared to vehicle-treated controls. The weight loss was primarily due to a reduction in fat mass, with no significant change in lean mass. | [3][4] |
| Food Intake | Diet-Induced Obese (DIO) Mice | 10 mg/kg MSI-1436, i.p. | Significant suppression of appetite and reduction in daily food intake. | [3] |
| Body Fat | Diet-Induced Obese (DIO) Mice | 10 mg/kg MSI-1436, i.p. | Significant decrease in total body fat content and adipocyte size. | [3] |
Quantitative Effects on Metabolic Parameters
| Parameter | Animal Model | Treatment Details | Results | Reference |
| Plasma Insulin | Diet-Induced Obese (DIO) Mice | 10 mg/kg MSI-1436, i.p. | Significant reduction in plasma insulin levels, indicating improved insulin sensitivity. | [3] |
| Plasma Leptin | Diet-Induced Obese (DIO) Mice | 10 mg/kg MSI-1436, i.p. | Reduction in elevated plasma leptin levels, consistent with reduced adiposity and improved leptin sensitivity. | [3] |
| Insulin Receptor Phosphorylation | HepG2 cells | 10 µM MSI-1436 with 100 nM insulin for 30 min | Approximately threefold increase in insulin-stimulated IRβ phosphorylation compared to insulin alone. | [7] |
| STAT3 Phosphorylation | Rat Hypothalamus | 10 mg/kg MSI-1436, i.p. | 2.7-fold increase in STAT3 phosphorylation. | [7] |
Experimental Protocols
PTP1B Enzymatic Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of MSI-1436 on PTP1B, based on commonly used methods.
Materials:
-
Recombinant human PTP1B enzyme
-
PTP1B substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a phosphotyrosine-containing peptide)
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO).
-
Perform serial dilutions of MSI-1436 in the assay buffer to create a range of concentrations to be tested.
-
In a 96-well plate, add a fixed amount of recombinant PTP1B enzyme to each well containing the different concentrations of MSI-1436 or vehicle control.
-
Pre-incubate the enzyme with the inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the PTP1B substrate to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 15-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH for pNPP-based assays).
-
Measure the absorbance or fluorescence of the product using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each MSI-1436 concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Insulin Receptor Phosphorylation Assay (Western Blot)
This protocol describes a general method to assess the effect of MSI-1436 on insulin-stimulated insulin receptor phosphorylation in a cell-based model.
Materials:
-
Cell line expressing the human insulin receptor (e.g., HepG2 or CHO-IR cells)
-
Cell culture medium and supplements
-
This compound
-
Human insulin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-Insulin Receptor β (e.g., anti-pY1150/1151), anti-total-Insulin Receptor β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Culture the cells to a desired confluency in multi-well plates.
-
Serum-starve the cells for a few hours to reduce basal phosphorylation.
-
Pre-treat the cells with various concentrations of MSI-1436 or vehicle for a specified duration (e.g., 30 minutes).
-
Stimulate the cells with a fixed concentration of insulin (e.g., 100 nM) for a short period (e.g., 5-10 minutes).
-
Immediately wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Clarify the cell lysates by centrifugation and determine the protein concentration of the supernatant.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated insulin receptor overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total insulin receptor.
-
Quantify the band intensities to determine the relative increase in insulin receptor phosphorylation in the presence of MSI-1436.
Visualizing the Mechanism of Action
To provide a clear visual representation of the core mechanism of action of MSI-1436, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of insulin and leptin, and the inhibitory effect of MSI-1436 on PTP1B.
References
- 1. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Genaera Corporation Announces Presentation Of Data On Trodusquemine Mechanism Of Action In Obesity - BioSpace [biospace.com]
- 4. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. PTP1B Assay Kit, Colorimetric | 539736 [merckmillipore.com]
A Technical Guide to the Therapeutic Applications of MSI-1436 Lactate (Trodusquemine)
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSI-1436, also known as Trodusquemine (B1662500), is a naturally occurring aminosterol that functions as a highly selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1][2] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a validated therapeutic target for metabolic diseases.[1][3] Preclinical studies have demonstrated the significant potential of MSI-1436 in a range of therapeutic areas, including obesity, type 2 diabetes, cardiovascular disease, and oncology.[2][4] It has been shown to cause fat-specific weight loss, improve glucose homeostasis, reverse atherosclerosis, and inhibit tumor growth in various animal models.[5][6][7] Phase I clinical trials have established a good safety and tolerability profile in humans, though development has been intermittent due to changes in sponsorship.[1][8][9] This document provides a comprehensive overview of the mechanism of action, preclinical and clinical data, and key experimental protocols related to MSI-1436.
Introduction
MSI-1436 (Trodusquemine) is a spermine (B22157) conjugate of cholesterol, structurally similar to the antimicrobial agent squalamine, which was originally isolated from the dogfish shark.[1][6] Its primary mechanism of action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that dephosphorylates and thereby inactivates the insulin receptor (IR) and leptin receptor (LEPR).[1][2] By inhibiting PTP1B, MSI-1436 enhances signaling through these critical metabolic pathways. It displays a 200-fold selectivity for PTP1B over its closest homolog, TCPTP.[1][10] This high selectivity and its unique allosteric binding mechanism, which targets the C-terminal non-catalytic segment, distinguish it from competitive inhibitors that target the highly conserved active site, potentially reducing off-target effects.[11][12] The therapeutic potential of MSI-1436 spans multiple disease areas, driven by the central role of PTP1B in metabolism, inflammation, and cell growth signaling.[2][3]
Mechanism of Action
Primary Target: PTP1B Inhibition
PTP1B acts as a master negative regulator in key signaling cascades. In the context of metabolic regulation, PTP1B dephosphorylates specific phosphotyrosine residues on the activated insulin receptor (IR) and the Janus kinase 2 (JAK2) associated with the leptin receptor, terminating their downstream signals.[1][13] Overexpression or increased activity of PTP1B is associated with insulin resistance and obesity.[1][14]
MSI-1436 is a reversible, non-competitive inhibitor of PTP1B with an IC50 of approximately 1 µM.[2][10] It binds to two allosteric sites, one of which is within the intrinsically disordered C-terminal region of the enzyme, locking PTP1B in an inactive conformation.[11][12] This inhibition leads to sustained phosphorylation and activation of the IR and leptin receptor signaling pathways.
Downstream Signaling Pathways
Inhibition of PTP1B by MSI-1436 potentiates two critical signaling pathways:
-
Insulin Signaling: By preventing the dephosphorylation of the insulin receptor β-subunit (IRβ), MSI-1436 enhances the downstream signaling cascade. In HepG2 cells, MSI-1436 (10 µM) combined with insulin (100 nM) increased IRβ phosphorylation threefold compared to insulin alone.[10] This leads to increased activation of proteins like Akt, which promotes glucose uptake and utilization.[1]
-
Leptin Signaling: MSI-1436 prevents PTP1B from dephosphorylating JAK2, a kinase that activates the STAT3 transcription factor. This enhances leptin's anorexigenic (appetite-suppressing) effects. In vivo, MSI-1436 (10 mg/kg, i.p.) increased the phosphorylation of STAT3 in the hypothalamus by 2.7-fold.[10][15]
Therapeutic Applications & Preclinical Data
Obesity and Type 2 Diabetes
MSI-1436 has demonstrated robust efficacy in preclinical models of obesity and diabetes. PTP1B-deficient mice are resistant to diet-induced obesity and show improved glycemic control.[1] MSI-1436 administration mimics these effects.[1][6]
| Model System | Dosage Regimen | Key Outcomes | Reference |
| Diet-Induced Obese (DIO) AKR/J Mice | 10 mg/kg initial, then 5 mg/kg weekly for 3 weeks (i.p.) | Fat-specific body weight reduction; Reduced plasma insulin and leptin levels. | [6][10][15] |
| ob/ob Mice | 10 mg/kg (i.p.) | Suppressed appetite and promoted weight loss. | [2] |
| db/db Mice | Not specified | Rescued hyperglycemia. | [2] |
| Equine Metabolic Syndrome (EMS) Horses | Not specified | Restored proper adiponectin levels; Attenuated hyperinsulinemia and hyperglycemia. | [3] |
Cardiovascular Disease
PTP1B inhibition has shown protective effects against atherosclerosis.[5] MSI-1436 can reverse the effects of atherosclerosis in mouse models, likely by reducing chronic inflammation and preventing the formation of foam cells from macrophages.[5][14][16]
| Model System | Dosage Regimen | Key Outcomes | Reference |
| LDLR-/- Mice on High-Fat Diet (Atherosclerosis Model) | Single dose (10 mg/kg) or chronic (5-10 mg/kg weekly) | Attenuated atherosclerotic plaque formation; Reduced circulating total cholesterol and triglycerides. | [5][7] |
| Myocardial Infarction Mouse Model | 0.125 mg/kg for 4 weeks post-infarction | Reduced infarct size by 53%; Improved heart function (2-fold); Increased cardiomyocyte proliferation (4-fold). | [1][9][17] |
Oncology
PTP1B is recognized as a positive regulator of HER2 signaling in breast cancer.[11] Inhibition of PTP1B presents a therapeutic strategy, particularly for HER2-positive cancers that have developed resistance to treatments like Herceptin.[18]
| Model System | Dosage Regimen | Key Outcomes | Reference |
| NDL2 Mouse Model (HER2+ Breast Cancer) | Not specified | Extensive inhibition of tumor growth; Abrogation of metastasis to the lung. | [11][18] |
Regenerative Medicine
MSI-1436 has demonstrated pro-regenerative properties in various tissues.[1][9] This effect is driven by PTP1B inhibition, which can enhance tissue repair and activate stem cell populations.[1]
| Model System | Dosage Regimen | Key Outcomes | Reference |
| Adult Zebrafish (Caudal Fin Amputation) | Not specified | Increased rate of fin regeneration. | [9][17] |
| Adult Mouse (Skeletal Muscle Injury) | Not specified | Activated satellite (stem cell) population by 2-fold. | [1] |
Clinical Trial Data
MSI-1436 has been evaluated in Phase 1 clinical trials for obesity and type 2 diabetes. These trials demonstrated that the drug is well-tolerated with a good safety profile.[1][9] The doses found to be effective for regeneration in animal models are 5 to 50 times lower than the maximum tolerated dose in humans.[9][17] Development was halted by the original sponsor due to financial issues, but the rights have since been acquired by other companies.[1]
| Trial Identifier | Title | Status | Indication | Reference |
| NCT00606112 | A Single Dose, Tolerance and Pharmacokinetic Study | Completed | Overweight/Obese Type 2 Diabetes | [1][8] |
| NCT00806338 | An Ascending Multi-Dose, Tolerance and Pharmacokinetic Study | Completed | Overweight/Obese Type 2 Diabetes | [1][8] |
| NCT00509132 | Tolerability and Pharmacokinetics in People with Obesity | Completed | Obesity | [1] |
Key Experimental Protocols
In Vitro PTP1B Inhibition Assay
This protocol assesses the ability of a compound to inhibit PTP1B enzymatic activity using a chromogenic substrate.
-
Reagents & Materials:
-
Recombinant human PTP1B enzyme.
-
Assay Buffer: 50 mM citrate (B86180) (pH 6.0), 0.1 M NaCl, 1 mM EDTA, 1 mM DTT.[19]
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP).[19][20]
-
Test Compound (MSI-1436) and vehicle control (e.g., DMSO).
-
Stop Solution: 1 M NaOH.[19]
-
96-well microplate and spectrophotometer.
-
-
Procedure:
-
Prepare serial dilutions of MSI-1436 in the assay buffer.
-
In a 96-well plate, add the test compound solution.
-
Add PTP1B enzyme to each well and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.[19][21]
-
Initiate the reaction by adding pNPP substrate (final concentration ~2 mM).[19]
-
Incubate the plate at 37°C for 30 minutes.[19]
-
Terminate the reaction by adding the stop solution.[19]
-
Measure the absorbance at 405 nm to quantify the amount of p-nitrophenol produced.
-
Calculate the percent inhibition relative to the vehicle control and determine the IC50 value.
-
Animal Model of Diet-Induced Obesity (DIO)
This protocol describes the induction of obesity in mice through diet, creating a model that mimics human obesity for testing therapeutics like MSI-1436.[22]
-
Animals & Housing:
-
Dietary Regimen:
-
DIO Group: Provide a high-fat diet (HFD) ad libitum. A common choice is a diet with 45-60% of kcal derived from fat.[10][22]
-
Control Group: Provide a standard low-fat chow diet (e.g., 10% kcal from fat).[22][23]
-
Maintain the diets for an extended period, typically 14-16 weeks, to establish a clear obese phenotype.[10][22][24]
-
-
Treatment Protocol (Example):
-
After the induction period (~14 weeks), randomize mice into treatment groups (e.g., Vehicle, MSI-1436).[10]
-
Administer MSI-1436 via intraperitoneal (i.p.) injection. An effective regimen is an initial 10 mg/kg dose followed by weekly 5 mg/kg doses.[7][10]
-
A pair-fed group, which receives the vehicle but is given the same amount of food consumed by the MSI-1436 group, can be included to distinguish between appetite suppression and direct metabolic effects.[10]
-
-
Monitoring & Endpoints:
Conclusion & Future Directions
MSI-1436 lactate (B86563) (Trodusquemine) is a potent and selective PTP1B inhibitor with a compelling preclinical data portfolio across several major therapeutic areas. Its demonstrated efficacy in promoting fat-specific weight loss, improving insulin sensitivity, reversing atherosclerosis, inhibiting tumor growth, and stimulating tissue regeneration highlights its multifaceted potential.[2][9] The favorable safety profile observed in Phase I trials further supports its clinical promise.[1]
Future research should focus on resuming clinical development, particularly Phase II trials, to establish efficacy in human populations for metabolic and cardiovascular diseases. Further investigation into its regenerative and anti-cancer properties could open up novel therapeutic avenues. The unique allosteric mechanism of MSI-1436 provides a strong foundation for a drug candidate with a potentially superior safety and selectivity profile compared to active-site inhibitors.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Trodusquemine - Wikipedia [en.wikipedia.org]
- 3. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]
- 4. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug 'melts away' fat inside arteries | News | The University of Aberdeen [abdn.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. go.drugbank.com [go.drugbank.com]
- 14. Drug shown to block artery fat takes a major step forward | News | The University of Aberdeen [abdn.ac.uk]
- 15. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. m.youtube.com [m.youtube.com]
- 17. go.drugbank.com [go.drugbank.com]
- 18. Team reports validation of potentially powerful new way to treat HER2-positive breast cancer | Cold Spring Harbor Laboratory [cshl.edu]
- 19. Screening of Protein Tyrosine Phosphatase 1B Inhibitors from Actinomycete Extracts Using Recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 21. bioassaysys.com [bioassaysys.com]
- 22. A Mouse Model of Diet-Induced Obesity and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Diet-induced obesity murine model [protocols.io]
- 24. Diet-induced obesity murine model protocol v1 [protocols.io]
An In-depth Technical Guide to MSI-1436 Lactate and its Role in Cellular Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
MSI-1436 lactate (B86563), also known as Trodusquemine (B1662500), is a naturally occurring aminosterol that has garnered significant attention in the scientific community for its therapeutic potential in a range of metabolic and degenerative diseases. Initially identified for its antimicrobial properties, subsequent research has revealed its primary mechanism of action as a highly selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a prime target for the treatment of type 2 diabetes and obesity. This technical guide provides a comprehensive overview of the core biology of MSI-1436, detailing its mechanism of action, its multifaceted role in critical cellular signaling pathways, a compilation of quantitative data from preclinical studies, and detailed experimental protocols for key assays.
Introduction
MSI-1436 is a synthetic formulation of a naturally occurring aminosterol originally isolated from the dogfish shark, Squalus acanthias.[1] It is a cholestane-spermine conjugate with a unique molecular structure that underpins its specific biological activity.[1] The lactate salt of MSI-1436 enhances its solubility and suitability for research and potential clinical applications. The primary molecular target of MSI-1436 is Protein Tyrosine Phosphatase 1B (PTP1B), a non-receptor protein tyrosine phosphatase that plays a crucial role in downregulating signaling cascades initiated by various receptor tyrosine kinases.[2][3] By inhibiting PTP1B, MSI-1436 effectively enhances signaling through pathways critical for metabolic homeostasis, cellular stress responses, and inflammatory processes.
Mechanism of Action: Allosteric Inhibition of PTP1B
MSI-1436 functions as a selective, non-competitive, and reversible allosteric inhibitor of PTP1B.[2][4] Unlike competitive inhibitors that bind to the active site, MSI-1436 binds to a unique allosteric site on the C-terminus of the full-length PTP1B enzyme (PTP1B1-405).[4][5] This binding induces a conformational change that locks the enzyme in an inactive state, preventing it from dephosphorylating its substrates.[4][6]
Key characteristics of MSI-1436's interaction with PTP1B include:
-
Selectivity: MSI-1436 exhibits a significant preference for PTP1B over other protein tyrosine phosphatases, including the highly homologous T-cell protein tyrosine phosphatase (TCPTP).[7]
-
Non-competitive Inhibition: Kinetic studies have shown that MSI-1436 decreases the Vmax of PTP1B's enzymatic activity without affecting the Km for its substrate, a hallmark of non-competitive inhibition.[6]
-
Allosteric Binding: MSI-1436 has two identified binding sites on PTP1B. The primary, high-affinity site is located in the disordered C-terminal region, with a secondary site near the catalytic domain. Binding is cooperative, further stabilizing the inactive conformation.[5][6]
Role in Cellular Signaling Pathways
MSI-1436's inhibition of PTP1B leads to the modulation of several critical cellular signaling pathways, as detailed below.
Insulin and Leptin Signaling
PTP1B is a major negative regulator of both the insulin and leptin signaling pathways.[3] It dephosphorylates the activated insulin receptor (IR) and its substrates (IRS-1/2), as well as the Janus kinase 2 (JAK2) associated with the leptin receptor.[3][8][9]
By inhibiting PTP1B, MSI-1436:
-
Enhances Insulin Sensitivity: It increases the phosphorylation of the insulin receptor β-subunit (p-IRβ) and downstream signaling molecules like Akt, leading to improved glucose uptake and utilization.[7][10]
-
Potentiates Leptin Signaling: It increases the phosphorylation of JAK2 and the signal transducer and activator of transcription 3 (STAT3), key components of the leptin signaling pathway that regulates appetite and energy expenditure.[11][12]
Autophagy and ER Stress
MSI-1436 has been shown to modulate cellular stress responses, particularly autophagy and endoplasmic reticulum (ER) stress, in liver cells.[5][6]
-
Autophagy Modulation: MSI-1436 treatment can lead to an upregulation of key autophagy-related proteins such as Beclin-1 (BECN1) and Heat shock cognate 71 kDa protein (HSC70).[13] It also appears to influence mitophagy, the selective removal of damaged mitochondria, by affecting the expression of PINK1 and Parkin.[6]
-
ER Stress Attenuation: The compound can reduce the expression of key mediators of ER stress, including C/EBP homologous protein (CHOP) and heat shock 70kDa protein 5 (HSPA5/BiP).[6]
AMPK Signaling
AMP-activated protein kinase (AMPK) is a crucial energy sensor that regulates cellular metabolism. MSI-1436 has been shown to induce the phosphorylation and activation of AMPK.[12][14] This activation may be an indirect effect of PTP1B inhibition or may involve other mechanisms. Activated AMPK can contribute to the beneficial metabolic effects of MSI-1436 by promoting fatty acid oxidation and inhibiting lipogenesis.
Inflammatory Signaling
Chronic low-grade inflammation is a key feature of metabolic diseases. MSI-1436 has demonstrated anti-inflammatory properties by reducing the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6).[15][16] It can also promote an anti-inflammatory environment by increasing the expression of anti-inflammatory cytokines like interleukin-10 (IL-10) and interleukin-4 (IL-4) and by activating regulatory T cells (Tregs).[16]
Quantitative Data
The following tables summarize key quantitative data regarding the inhibitory activity of MSI-1436 and its effects on cellular signaling.
Table 1: Inhibitory Activity of MSI-1436
| Parameter | Target | Value | Reference |
| IC50 | PTP1B | ~1 µM | [7] |
| IC50 | TCPTP | 224 µM | [7] |
| Ki | PTP1B1-405 | 0.6 µM | [6] |
| Ki | PTP1B1-321 | 4 µM | [6] |
Table 2: Effects of MSI-1436 on Protein Phosphorylation and Expression
| Protein | Change | Fold Change | Cell/Tissue Type | Reference |
| p-IRβ | Increased | ~3-fold (with insulin) | HepG2 cells | [7] |
| p-STAT3 | Increased | 2.7-fold | Mouse hypothalamus | [7] |
| p-AMPK | Increased | Not specified | Human macrophages | [12] |
| p-JAK2 | Increased | Not specified | Human macrophages | [12] |
| BECN1 | Upregulated | Not specified | Equine liver explants | [13] |
| HSC70 | Upregulated | Not specified | Equine liver explants | [13] |
| CHOP | Downregulated | Not specified | Equine liver explants | [6] |
| HSPA5/BiP | Downregulated | Not specified | Equine liver explants | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on MSI-1436.
PTP1B Enzyme Activity Assay
This protocol is for determining the in vitro inhibitory activity of MSI-1436 on PTP1B.
-
Reagents and Materials:
-
Recombinant human PTP1B (full-length or catalytic domain)
-
PTP1B assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (B84403) (DiFMUP) or p-nitrophenyl phosphate (pNPP)
-
MSI-1436 lactate dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate (black for fluorescent assays, clear for colorimetric assays)
-
Microplate reader
-
-
Procedure:
-
Prepare a serial dilution of MSI-1436 in the assay buffer.
-
In a 96-well plate, add PTP1B enzyme to each well.
-
Add the various concentrations of MSI-1436 or vehicle control to the wells and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate (DiFMUP or pNPP) to each well.
-
Immediately measure the fluorescence (Ex/Em ~358/450 nm for DiFMUP) or absorbance (405 nm for pNPP) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of MSI-1436.
-
Plot the reaction rate as a function of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
Western Blot Analysis of Protein Phosphorylation
This protocol is for assessing the effect of MSI-1436 on the phosphorylation status of key signaling proteins like IRβ, STAT3, and AMPK.
-
Cell Culture and Treatment:
-
Culture cells (e.g., HepG2, primary macrophages) to the desired confluency.
-
Serum-starve the cells for a specified period (e.g., 4-16 hours) if studying growth factor signaling.
-
Pre-treat the cells with various concentrations of MSI-1436 or vehicle for a defined time (e.g., 30 minutes to 3 hours).
-
Stimulate the cells with an appropriate agonist (e.g., insulin, leptin, or oxLDL-C) for a short period (e.g., 10-30 minutes).
-
-
Protein Extraction and Quantification:
-
SDS-PAGE and Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on an appropriate percentage polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for the phosphorylated protein of interest (e.g., anti-p-IRβ, anti-p-STAT3, anti-p-AMPK) overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein to normalize for loading.
-
Quantify the band intensities using densitometry software.
-
RT-qPCR for Gene Expression Analysis
This protocol is for measuring the mRNA levels of genes involved in autophagy (e.g., BECN1, LC3B) and ER stress (e.g., CHOP, HSPA5).
-
Cell/Tissue Treatment and RNA Extraction:
-
Treat cells or tissues with MSI-1436 as described in the Western blot protocol.
-
Harvest the cells or tissues and extract total RNA using a suitable kit or TRIzol reagent.[13]
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
-
cDNA Synthesis:
-
Reverse transcribe a fixed amount of total RNA (e.g., 1 µg) into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[13]
-
-
Quantitative PCR (qPCR):
-
Prepare the qPCR reaction mixture containing cDNA, forward and reverse primers for the target genes and a housekeeping gene (e.g., GAPDH, ACTB), and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[13]
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.
-
ELISA for Cytokine Measurement
This protocol is for quantifying the levels of pro- and anti-inflammatory cytokines in cell culture supernatants or plasma.
-
Sample Collection:
-
Collect cell culture supernatants or plasma from MSI-1436-treated and control samples.
-
Centrifuge the samples to remove any cells or debris and store at -80°C until use.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[1]
-
Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.[1]
-
Wash the plate and add the standards and samples to the wells. Incubate for 2 hours at room temperature.
-
Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Wash the plate and add streptavidin-HRP. Incubate for 20-30 minutes at room temperature.
-
Wash the plate and add a TMB substrate solution. Allow the color to develop in the dark.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.[17]
-
Generate a standard curve and calculate the concentration of the cytokine in the samples.
-
Flow Cytometry for Regulatory T Cell (Treg) Analysis
This protocol is for identifying and quantifying Tregs (CD4+CD25+Foxp3+) in peripheral blood mononuclear cells (PBMCs).
-
PBMC Isolation and Staining:
-
Isolate PBMCs from blood samples using Ficoll-Paque density gradient centrifugation.
-
Wash the cells and resuspend them in a staining buffer (e.g., PBS with 2% FBS).
-
Stain the cells with fluorochrome-conjugated antibodies against surface markers (e.g., CD3, CD4, CD25, CD127) for 30 minutes at 4°C in the dark.[18][19]
-
-
Intracellular Staining for Foxp3:
-
Wash the cells and then fix and permeabilize them using a commercial Foxp3 staining buffer set according to the manufacturer's instructions.[18]
-
Stain the cells with a fluorochrome-conjugated anti-Foxp3 antibody for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Wash the cells and resuspend them in staining buffer.
-
Acquire the data on a flow cytometer.
-
Analyze the data using appropriate software. Gate on the lymphocyte population, then on CD3+ T cells, followed by CD4+ helper T cells. Within the CD4+ population, identify Tregs as CD25high and CD127low/-, and confirm with Foxp3 expression.
-
Conclusion
This compound is a promising therapeutic agent with a well-defined mechanism of action centered on the allosteric inhibition of PTP1B. This activity translates into the beneficial modulation of multiple key cellular signaling pathways involved in metabolism, cellular stress, and inflammation. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the therapeutic potential of MSI-1436 and to develop novel PTP1B inhibitors for the treatment of a wide range of human diseases. Continued research into the intricate molecular interactions of MSI-1436 will undoubtedly pave the way for its potential clinical application.
References
- 1. Cytokine Elisa [bdbiosciences.com]
- 2. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine [mdpi.com]
- 3. scientificarchives.com [scientificarchives.com]
- 4. The mechanism of allosteric inhibition of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Protein tyrosine phosphatase 1B interacts with the activated insulin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Protein Tyrosine Phosphatase 1B Attenuates Growth Hormone-Mediated JAK2-STAT Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of protein tyrosine phosphatase (PTP) 1B with its substrates is influenced by two distinct binding domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The PTP1B inhibitor MSI-1436 ameliorates liver insulin sensitivity by modulating autophagy, ER stress and systemic inflammation in Equine metabolic syndrome affected horses [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Monitoring regulatory T cells in clinical samples: consensus on an essential marker set and gating strategy for regulatory T cell analysis by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. How To Differentiate T-Regulatory Cells (Tregs) By Flow Cytometry - ExpertCytometry [expertcytometry.com]
MSI-1436 Lactate (Trodusquemine): A Novel Therapeutic Avenue in Cardiovascular Disease
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
MSI-1436 lactate (B86563), also known as Trodusquemine (B1662500), has emerged as a promising therapeutic agent in preclinical cardiovascular disease models. This naturally occurring aminosterol selectively inhibits protein tyrosine phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways.[1] By targeting PTP1B, MSI-1436 modulates a cascade of downstream signaling events, leading to significant improvements in various cardiovascular pathologies, including atherosclerosis and myocardial infarction. This technical guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying signaling pathways associated with the cardiovascular impact of MSI-1436, intended for researchers, scientists, and drug development professionals.
Core Mechanism of Action: PTP1B Inhibition
MSI-1436 is a selective, non-competitive, allosteric inhibitor of PTP1B.[2][3] PTP1B is a critical enzyme that negatively regulates insulin and leptin signaling.[1] Increased PTP1B activity is associated with obesity, diabetes, and conditions with prolonged inflammation, all of which are risk factors for cardiovascular disease.[4] By inhibiting PTP1B, MSI-1436 enhances insulin and leptin sensitivity, leading to a range of beneficial metabolic and cardiovascular effects.[1][5]
Impact on Atherosclerosis
Preclinical studies have demonstrated the potent anti-atherosclerotic effects of MSI-1436. Treatment with Trodusquemine has been shown to prevent and even reverse the formation of atherosclerotic plaques in mouse models.[6] A single dose of the drug has been reported to completely reverse the effects of atherosclerosis in mice.[7]
The mechanism behind this effect is multifactorial. MSI-1436 administration leads to a reduction in circulating total cholesterol and triglycerides.[6] It also decreases the expression of aortic monocyte chemoattractant protein-1 (MCP-1), a key inflammatory marker, suggesting a less pro-inflammatory environment.[6] Furthermore, MSI-1436 prevents the transformation of macrophages into foam cells, a critical step in plaque formation, by blocking the uptake of oxidized cholesterol.[4][8]
Quantitative Data: Atherosclerosis Mouse Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Aortic Plaque Area | LDLR-/- mice on a high-fat diet | Trodusquemine | Not specified | Chronic | Attenuated atherosclerotic plaque formation | [6] |
| Serum Cholesterol | LDLR-/- mice on a high-fat diet | Trodusquemine (single dose) | Not specified | Single dose | Significantly decreased | [6] |
| Serum Cholesterol | LDLR-/- mice on a high-fat diet | Trodusquemine (chronic) | Not specified | Chronic | Significantly decreased | [6] |
| Serum Triglycerides | LDLR-/- mice on a high-fat diet | Trodusquemine (single dose) | Not specified | Single dose | Significantly decreased | [6] |
| Serum Triglycerides | LDLR-/- mice on a high-fat diet | Trodusquemine (chronic) | Not specified | Chronic | Significantly decreased | [6] |
| Aortic MCP-1 Expression | LDLR-/- mice on a high-fat diet | Trodusquemine | Not specified | Chronic | Decreased | [6] |
| Foam Cell Formation | Thp1-derived macrophages | MSI-1436 | Increasing concentrations | Not specified | Decreased | [9] |
Cardioprotective Effects in Myocardial Infarction
MSI-1436 has demonstrated significant cardioprotective and regenerative effects in mouse models of myocardial infarction (MI).[2][10] Administration of MSI-1436 after an induced MI has been shown to improve survival, enhance heart function, and stimulate the regeneration of heart muscle tissue.[2][11]
Following MI, treatment with MSI-1436 led to a notable reduction in infarct size and ventricular wall thinning.[2] This was accompanied by an increase in cardiomyocyte proliferation, indicating a regenerative response within the damaged heart tissue.[2][10]
Quantitative Data: Myocardial Infarction Mouse Models
| Parameter | Animal Model | Treatment Group | Dosage | Duration | Outcome | Reference |
| Survival Rate | Adult mice post-MI | MSI-1436 (0.125 mg/kg) | 0.125 mg/kg, IP every 3 days | 28 days | Increased from 55% (vehicle) to 70% | [2] |
| Survival Rate | Adult mice post-MI | MSI-1436 (1.25 mg/kg) | 1.25 mg/kg, IP every 3 days | 28 days | Increased from 55% (vehicle) to 80% | [2] |
| Heart Function (Fractional Shortening & Ejection Volume) | Adult mice post-MI | MSI-1436 | Not specified | 4 weeks | Improved ~2-fold | [2][12] |
| Infarct Size | Adult mice post-MI | MSI-1436 | Not specified | 4 weeks | Reduced by 53% | [2][12] |
| Cardiomyocyte Proliferation | Adult mice post-MI | MSI-1436 | Not specified | 4 weeks | Increased ~4-fold in the infarct border zone | [2][12] |
Signaling Pathways Modulated by MSI-1436
The therapeutic effects of MSI-1436 in cardiovascular disease models are mediated through the modulation of key signaling pathways. The primary target, PTP1B, is a phosphatase that dephosphorylates and thereby inactivates the insulin receptor (IR) and other receptor tyrosine kinases. Inhibition of PTP1B by MSI-1436 leads to the hyperphosphorylation and activation of downstream signaling molecules.
Core Signaling Cascade
Caption: Core signaling pathway of MSI-1436 in cardiovascular models.
In the context of atherosclerosis, MSI-1436 treatment leads to the hyperphosphorylation of aortic Akt and AMPKα.[6] The activation of AMPK is particularly noteworthy as it mimics the effects of exercise and contributes to the reduction of chronic inflammation. In myocardial infarction, the pro-survival and pro-proliferative effects are likely mediated through the Akt signaling pathway.[12]
Experimental Protocols
Atherosclerosis Studies in LDLR-/- Mice
-
Animal Model: 8-week-old male LDLR-/- mice were used, a well-established model for studying atherosclerosis.[6]
-
Diet: Mice were fed either a standard chow diet or a high-fat diet (42% from fat, 0.2% cholesterol) to induce atherosclerosis.[6]
-
Drug Administration: Trodusquemine was administered via intraperitoneal (IP) injection. Both acute (single dose) and chronic treatment regimens were evaluated.[6]
-
Analysis:
-
Atherosclerotic Plaque Area: Aortas were analyzed to quantify the extent of plaque formation.[6]
-
Serum Lipids: Blood samples were collected to measure total cholesterol and triglyceride levels.[6]
-
Gene Expression: Aortic tissue was analyzed for the expression of inflammatory markers such as MCP-1.[6]
-
Protein Phosphorylation: Western blotting was used to assess the phosphorylation status of key signaling proteins like Akt and AMPKα in aortic tissue.[6]
-
Myocardial Infarction Studies in Mice
-
Animal Model: Adult mice were subjected to permanent coronary artery ligation to induce myocardial infarction.[2]
-
Drug Administration: MSI-1436 was administered via intraperitoneal (IP) injections, starting 24 hours after the MI procedure and repeated every 3 days to maintain plasma concentrations. Dosages of 0.125 mg/kg and 1.25 mg/kg were tested.[2]
-
Analysis:
-
Echocardiography: Heart function was assessed 24 hours post-ligation to confirm injury and at subsequent time points to evaluate recovery.[2]
-
Survival: The survival rate of the animals was monitored over a 28-day period.[2]
-
Histology: Heart tissues were collected at the end of the study to measure infarct size, ventricular wall thickness, and to quantify cardiomyocyte proliferation through staining.[2]
-
Experimental Workflow for Preclinical Cardiovascular Studies
Caption: Generalized experimental workflow for MSI-1436 studies.
Conclusion and Future Directions
MSI-1436 lactate (Trodusquemine) has demonstrated significant therapeutic potential in preclinical models of cardiovascular disease. Its unique mechanism of action, targeting PTP1B, offers a multifaceted approach to treating complex conditions like atherosclerosis and myocardial infarction by improving metabolic parameters, reducing inflammation, and promoting tissue regeneration. The robust preclinical data, including significant reductions in atherosclerotic plaque and infarct size, coupled with improved cardiac function and survival, strongly support its further investigation.
While these preclinical findings are impressive, further research is necessary to translate these results to human patients.[8] Clinical trials are needed to establish the safety, tolerability, and efficacy of MSI-1436 in patients with cardiovascular disease. Future studies should also aim to further elucidate the downstream signaling pathways and identify potential biomarkers to predict treatment response. The development of this novel PTP1B inhibitor represents a promising new frontier in the management of cardiovascular disease.
References
- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Drug shown to block artery fat takes a major step forward | News | The University of Aberdeen [abdn.ac.uk]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. thenewstribune.com [thenewstribune.com]
- 8. youtube.com [youtube.com]
- 9. Myeloid PTP1B deficiency protects against atherosclerosis by improving cholesterol homeostasis through an AMPK-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. news-medical.net [news-medical.net]
- 12. alzdiscovery.org [alzdiscovery.org]
The Role of PTP1B Inhibition by Trodusquemine in Cancer Therapy: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme historically recognized as a negative regulator of insulin (B600854) and leptin signaling, has emerged as a critical and context-dependent player in oncogenesis. While traditionally viewed as a tumor suppressor, recent evidence reveals its paradoxical role as a tumor promoter in specific cancers, most notably in HER2-positive (HER2+) breast cancer. In this context, PTP1B functions to amplify oncogenic signals, fostering tumor growth, survival, and metastasis. This has positioned PTP1B as a compelling therapeutic target. Trodusquemine (B1662500) (also known as MSI-1436), a naturally-derived aminosterol, is a non-competitive, allosteric inhibitor of PTP1B. Preclinical studies have demonstrated its potential to attenuate tumor progression, particularly in HER2+ breast cancer models, by suppressing the PTP1B-mediated amplification of oncogenic pathways. This technical guide provides an in-depth overview of the PTP1B signaling axis in cancer, the mechanism of its inhibition by trodusquemine, a summary of key preclinical data, and detailed protocols for relevant experimental evaluation.
The Dual Role of PTP1B in Cancer Signaling
Protein Tyrosine Phosphatases (PTPs) are crucial regulators of signal transduction pathways, counterbalancing the activity of protein tyrosine kinases (PTKs). PTP1B, encoded by the PTPN1 gene, is a non-receptor PTP localized to the cytoplasmic face of the endoplasmic reticulum.[1] Its role in cancer is not uniform; it is highly dependent on the specific oncogenic context and tumor type.[1][2]
-
Tumor-Promoting Role: In HER2+ breast cancer and non-small cell lung cancer (NSCLC), PTP1B acts as a positive regulator of oncogenic signaling.[2] PTP1B is often overexpressed in HER2+ tumors and its presence correlates with a poorer prognosis.[3][4] It enhances tumor progression by dephosphorylating and activating key downstream effectors. The primary mechanism involves the activation of the non-receptor tyrosine kinase Src. PTP1B dephosphorylates the inhibitory tyrosine residue (Tyr527) of Src, leading to its activation.[5] Activated Src then promotes downstream signaling through the Ras/MAPK and PI3K/Akt pathways, driving cell proliferation, survival, and invasion.[2][5] Genetic deletion or pharmacological inhibition of PTP1B in mouse models of HER2+ breast cancer has been shown to dramatically delay or prevent tumor onset and reduce lung metastasis.[3][6]
-
Tumor-Suppressing Role: Conversely, in other malignancies such as lymphoma, glioblastoma, and melanoma, PTP1B can function as a tumor suppressor. For instance, in melanoma, PTP1B can down-regulate signaling axes essential for cell migration. This dual functionality underscores the necessity of a context-specific approach when considering PTP1B as a therapeutic target.
Trodusquemine: A Novel Allosteric Inhibitor of PTP1B
Trodusquemine is a naturally occurring aminosterol that acts as a potent and selective inhibitor of PTP1B.[4] Unlike competitive inhibitors that target the highly conserved catalytic active site of phosphatases, trodusquemine is a non-competitive, allosteric inhibitor.[7]
Mechanism of Action: Trodusquemine binds to a C-terminal, non-catalytic region of PTP1B.[7] This binding induces a conformational change that stabilizes an inactive state of the enzyme, preventing it from engaging with and dephosphorylating its substrates.[1][7] This allosteric mechanism of inhibition is crucial as it confers high selectivity for PTP1B over other homologous PTPs, such as TC-PTP, which is critical for minimizing off-target effects and potential toxicity.[4]
Key Signaling Pathways Modulated by PTP1B Inhibition
In the context of HER2+ breast cancer, PTP1B inhibition by trodusquemine disrupts a critical signal amplification loop. The primary pathways affected are the Src-Ras-MAPK and PI3K-Akt cascades.
Quantitative Preclinical Data Summary
Trodusquemine has demonstrated significant efficacy in preclinical cancer models, particularly those for HER2+ breast cancer. The data highlights its potency, selectivity, and anti-tumor activity.
| Parameter | Value / Observation | Cancer Model / System | Reference |
| Enzymatic Inhibition | |||
| Trodusquemine IC₅₀ vs. PTP1B | ~1 µM | Purified Enzyme | [7] |
| Trodusquemine Selectivity | ~200-fold preference for PTP1B over TC-PTP | Purified Enzyme | [4] |
| In Vitro Efficacy | |||
| Effect on HER2+ Cells | Inhibited proliferation and migration | HER2+ Breast Cancer Cell Lines | [7] |
| Effect on HER2- Cells | Ineffective | HER2- Breast Cancer Cell Lines | [7] |
| Effect on Ovarian Cancer | Promoted proliferation and migration | Ovarian Cancer Cell Line (SKOV3) | [4] |
| In Vivo Efficacy | |||
| Dosage Regimen | 5 mg/kg, i.p., every 3rd day | MMTV-NeuNT Mouse Model (Breast Cancer) | [4] |
| Tumor Growth | Significantly reduced primary tumor growth | MMTV-NeuNT Mouse Model (Breast Cancer) | [4] |
| Metastasis | Prevented metastasis to the lung | MMTV-NeuNT Mouse Model (Breast Cancer) | [4] |
| Clinical Trial (Terminated) | |||
| Phase 1 Dose Escalation | Starting at 20 mg/m², IV, twice weekly for 3 weeks | Metastatic Breast Cancer (NCT02524951) | [8] |
Experimental Protocols
Evaluating the efficacy of a PTP1B inhibitor like trodusquemine involves a series of in vitro and in vivo assays. Below are detailed methodologies for key experiments.
PTP1B Enzymatic Inhibition Assay (Colorimetric)
This assay quantifies the ability of a compound to inhibit PTP1B's enzymatic activity using a chromogenic substrate.
Materials:
-
Recombinant human PTP1B enzyme
-
Assay Buffer (e.g., 25 mM Tris-HCl pH 7.5, 1 mM EDTA, 2 mM β-mercaptoethanol)[9]
-
Substrate: p-nitrophenyl phosphate (B84403) (pNPP)
-
Trodusquemine (or test compound) dissolved in an appropriate solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 2X Assay Buffer concentrate.
-
Dilute PTP1B enzyme to a working concentration (e.g., 2-5 ng/well) in 1X Assay Buffer on ice.
-
Prepare a stock solution of pNPP (e.g., 100 mM) and dilute to a 2X working concentration (e.g., 8 mM) in 1X Assay Buffer.[9]
-
Prepare serial dilutions of trodusquemine at 10X the final desired concentration in 1X Assay Buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 35 µL of 1X Assay Buffer to each well.[10]
-
Add 10 µL of the 10X trodusquemine dilutions to the sample wells.
-
Add 10 µL of 1X Assay Buffer (with solvent if applicable) to the control (no inhibitor) and blank (no enzyme) wells.
-
Add 5 µL of the diluted PTP1B enzyme to all wells except the blanks. Add 5 µL of 1X Assay Buffer to the blank wells.
-
Pre-incubate the plate at 37°C for 10-15 minutes.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 50 µL of 2X pNPP substrate to all wells.[11]
-
Incubate at 37°C for 10-30 minutes.
-
Measure the absorbance at 405 nm using a microplate reader. The product, p-nitrophenol, is yellow.
-
-
Data Analysis:
-
Subtract the absorbance of the blank from all other readings.
-
Calculate the percentage of inhibition for each trodusquemine concentration relative to the control (no inhibitor) wells.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and use non-linear regression to determine the IC₅₀ value.[12]
-
Cell Viability / Cytotoxicity Assay (MTT)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Materials:
-
HER2+ breast cancer cells (e.g., BT-474, SKBR3) and control cells (e.g., MCF-7)
-
Complete cell culture medium
-
Trodusquemine
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of trodusquemine in culture medium.
-
Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of trodusquemine. Include vehicle-only controls.
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Incubation:
-
Add 10-20 µL of MTT solution (5 mg/mL) to each well.[13]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Agitate the plate on a shaker for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percent viability against the logarithm of the drug concentration to determine the IC₅₀ value.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the phosphorylation status of key proteins in the PTP1B-regulated signaling pathways (e.g., Src, ERK).
Materials:
-
Cell lysates from trodusquemine-treated and control cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and electrophoresis apparatus
-
Transfer buffer, PVDF membrane, and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Src (Tyr416), anti-Src, anti-p-ERK1/2, anti-ERK1/2, anti-PTP1B, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., CCD camera)
Procedure:
-
Sample Preparation:
-
Gel Electrophoresis:
-
Load 20-30 µg of protein per lane onto an SDS-PAGE gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15]
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[16]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Analysis:
-
Quantify band intensities using image analysis software. Normalize phosphorylated protein levels to their total protein counterparts and the loading control (e.g., Actin).
-
In Vivo Tumor Xenograft Study
This study evaluates the anti-tumor efficacy of trodusquemine in an animal model.
Materials:
-
Immunocompromised mice (e.g., female athymic nude or NSG mice, 5-7 weeks old)
-
HER2+ breast cancer cells (e.g., BT-474)
-
Matrigel
-
Trodusquemine formulated for injection (e.g., in sterile saline)
-
Calipers for tumor measurement
-
Anesthesia and surgical equipment for orthotopic implantation (optional)
Procedure:
-
Cell Implantation:
-
Harvest HER2+ breast cancer cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of ~5x10⁷ cells/mL.[17]
-
Inject 100 µL of the cell suspension (5x10⁶ cells) subcutaneously into the flank or orthotopically into the mammary fat pad of each mouse.
-
For estrogen-dependent cell lines like BT-474, implant an estrogen pellet 48 hours prior to cell injection.[18]
-
-
Tumor Growth and Treatment:
-
Monitor mice twice weekly for tumor formation.
-
Once tumors reach a palpable, measurable volume (e.g., 150-200 mm³), randomize the mice into treatment and control groups.[17]
-
Administer trodusquemine (e.g., 5 mg/kg) or vehicle control via the desired route (e.g., intraperitoneal injection) according to the planned schedule (e.g., every 3 days).
-
-
Efficacy Assessment:
-
Measure tumor dimensions with calipers at least twice a week and calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[17]
-
Monitor body weight and overall animal health.
-
At the end of the study, euthanize the mice and excise the primary tumors for weighing and further analysis (e.g., Western blot, immunohistochemistry).
-
Examine relevant organs, particularly the lungs, for metastatic nodules.[4]
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Compare the final tumor weights and the number of metastatic lesions between the treatment and control groups using appropriate statistical tests.
-
Conclusion and Future Directions
The inhibition of PTP1B by trodusquemine represents a promising therapeutic strategy for specific, well-defined cancer types, particularly HER2+ breast cancer. Its unique allosteric mechanism provides a pathway to selective inhibition, potentially avoiding the toxicity concerns that have plagued active-site-directed PTP inhibitors. The preclinical data are compelling, showing significant reductions in tumor growth and metastasis in relevant animal models. However, the dichotomous role of PTP1B necessitates careful patient stratification. The promotion of cell proliferation in an ovarian cancer model by trodusquemine serves as a critical cautionary finding.[4]
Future research should focus on identifying robust biomarkers to predict which tumors will respond favorably to PTP1B inhibition. Further investigation into combination therapies, potentially pairing trodusquemine with HER2-targeted agents like trastuzumab or with other signaling inhibitors, could reveal synergistic effects and overcome potential resistance mechanisms. While the initial Phase 1 trial was terminated, the strong preclinical rationale suggests that revisiting the clinical development of trodusquemine or next-generation PTP1B allosteric inhibitors is warranted for precisely selected patient populations.
References
- 1. researchgate.net [researchgate.net]
- 2. medicalrealities.com [medicalrealities.com]
- 3. Protein-tyrosine phosphatase 1B is required for HER2/Neu-induced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alzdiscovery.org [alzdiscovery.org]
- 5. researchgate.net [researchgate.net]
- 6. [PDF] Protein-tyrosine phosphatase 1B is required for HER2/Neu-induced breast cancer. | Semantic Scholar [semanticscholar.org]
- 7. Can Allostery Be a Key Strategy for Targeting PTP1B in Drug Discovery? A Lesson from Trodusquemine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ClinicalTrials.gov [clinicaltrials.gov]
- 9. Inhibition of protein tyrosine phosphatase (PTP1B) and α-glucosidase by geranylated flavonoids from Paulownia tomentosa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. content.abcam.com [content.abcam.com]
- 12. Frontiers | Discovery of inhibitors of protein tyrosine phosphatase 1B contained in a natural products library from Mexican medicinal plants and fungi using a combination of enzymatic and in silico methods** [frontiersin.org]
- 13. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 14. bio-rad.com [bio-rad.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. bosterbio.com [bosterbio.com]
- 17. benchchem.com [benchchem.com]
- 18. HER2 Expression Changes in Breast Cancer Xenografts Following Therapeutic Intervention Can Be Quantified Using PET Imaging and 18F-Labelled Affibody Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for MSI-1436 Lactate in In Vitro Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vitro use of MSI-1436 lactate (B86563) (Trodusquemine), a selective, non-competitive, and reversible allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). The following protocols are intended to serve as a foundation for studying the cellular effects of MSI-1436 lactate in various experimental contexts.
Introduction to this compound
MSI-1436 is a naturally occurring aminosterol that has garnered significant interest for its therapeutic potential in metabolic diseases, oncology, and regenerative medicine.[1] Its primary mechanism of action is the inhibition of PTP1B, a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of the insulin receptor (IR) and its downstream substrates, leading to improved glucose uptake and insulin sensitivity.[3][4] Additionally, PTP1B has been implicated in the regulation of other signaling pathways, including those governed by the HER2 receptor in breast cancer.[5]
Handling and Storage of this compound
Proper handling and storage of this compound are critical for maintaining its stability and activity.
-
Reconstitution: this compound is typically supplied as a solid. For cell culture experiments, it is recommended to prepare a stock solution in a sterile, aqueous buffer. For example, a 10 mM stock solution can be prepared in DMSO or a sodium bicarbonate buffer (0.1 M, pH 7.0).[5][6]
-
Storage: The solid compound should be stored at -20°C for long-term stability.[6] The reconstituted stock solution should be stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6] A stock solution stored at -80°C is stable for up to two years.[6]
In Vitro Experimental Protocols
The following are detailed protocols for key in vitro experiments to assess the cellular effects of this compound. It is recommended to perform dose-response and time-course experiments to determine the optimal conditions for your specific cell type and experimental question.
Cell Viability and Proliferation Assay (Resazurin Method)
This assay assesses the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Principle: Resazurin (B115843), a blue and non-fluorescent dye, is reduced by metabolically active cells to the pink and highly fluorescent resorufin (B1680543). The amount of resorufin produced is proportional to the number of viable cells.
Materials:
-
Cells of interest (e.g., HepG2, SH-SY5Y, breast cancer cell lines)
-
Complete cell culture medium
-
This compound stock solution
-
Resazurin sodium salt solution (e.g., 0.15 mg/mL in sterile PBS, stored protected from light)
-
96-well, opaque-walled microplates
-
Microplate fluorometer or spectrophotometer
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Typical final concentrations for initial screening range from 0.1 µM to 100 µM. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include vehicle-only control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Resazurin Addition: Add 10-20 µL of the resazurin solution to each well.[1][7]
-
Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.[7] The optimal incubation time should be determined empirically for each cell line.
-
Measurement: Measure the fluorescence at an excitation wavelength of 530-560 nm and an emission wavelength of 580-590 nm using a microplate fluorometer.[1][7] Alternatively, absorbance can be measured at 570 nm.
-
Data Analysis: Subtract the background fluorescence (from wells with medium and resazurin but no cells) from all experimental values. Plot cell viability (%) relative to the vehicle-treated control.
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Cells of interest, cultured in suspension or adherent
-
This compound stock solution
-
Annexin V-FITC conjugate
-
Propidium Iodide (PI) solution
-
1X Binding Buffer (10 mM HEPES, pH 7.4; 140 mM NaCl; 2.5 mM CaCl2)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in appropriate culture vessels (e.g., 6-well plates) and treat with desired concentrations of this compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting:
-
Suspension cells: Collect cells by centrifugation.
-
Adherent cells: Gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[8]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.
-
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[8]
-
FITC signal (Annexin V) is typically detected in the FL1 channel.
-
PI signal is typically detected in the FL2 or FL3 channel.
-
-
Data Interpretation:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells (due to membrane rupture)
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses flow cytometry to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Principle: Propidium iodide (PI) stoichiometrically binds to DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, and cells in the S phase have an intermediate amount of DNA.
Materials:
-
Cells of interest
-
This compound stock solution
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 0.1% Triton X-100, and 200 µg/mL RNase A in PBS)[9][10]
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Culture cells and treat with this compound as described for the apoptosis assay.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all cell populations are analyzed.
-
Washing: Wash the cells once with cold PBS.
-
Fixation: Resuspend the cell pellet in a small volume of PBS. While gently vortexing, add cold 70% ethanol dropwise to a final concentration of approximately 70%. Fix for at least 30 minutes on ice or at -20°C for longer storage.[3]
-
Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[3]
-
Staining: Resuspend the cell pellet in the PI staining solution.[9]
-
Incubation: Incubate for 15-30 minutes at room temperature or 37°C in the dark.[9][10]
-
Analysis: Analyze the samples on a flow cytometer. Use a linear scale for the PI fluorescence channel.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histogram and quantify the percentage of cells in each phase of the cell cycle.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained from in vitro experiments with MSI-1436. The exact values will vary depending on the cell line, experimental conditions, and the specific assay used.
| Parameter | MSI-1436 Effect | Typical Concentration Range | Observed in Cell Lines | Reference |
| PTP1B Inhibition (IC50) | Inhibition of enzyme activity | ~1 µM | N/A (in vitro enzyme assay) | [11] |
| Cell Proliferation | Inhibition | 1-10 µM | Breast cancer cells, HepG2 | [11] |
| Apoptosis | Limited to no significant increase | 1-10 µM | Breast cancer cells | [3] |
| Insulin Receptor β (IRβ) Phosphorylation | Increased (in the presence of insulin) | 10 µM | HepG2 | [2] |
| STAT3 Phosphorylation | Increased | 10 µM | HepG2 | [2] |
| Glucose Uptake | Increased | 1 µM | Equine hepatic progenitor cells | [4] |
Visualizations
Signaling Pathways
The following diagram illustrates the mechanism of action of this compound in the context of insulin and HER2 signaling.
Caption: this compound inhibits PTP1B, enhancing insulin and attenuating HER2 signaling.
Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating the in vitro effects of this compound.
Caption: General workflow for in vitro analysis of this compound effects on cultured cells.
References
- 1. biotium.com [biotium.com]
- 2. vet.cornell.edu [vet.cornell.edu]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Flow cytometry with PI staining | Abcam [abcam.com]
- 6. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. bosterbio.com [bosterbio.com]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 11. In vitro enzymatic assays of protein tyrosine phosphatase 1B - PubMed [pubmed.ncbi.nlm.nih.gov]
Trodusquemine In Vivo Administration in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trodusquemine (B1662500) (also known as MSI-1436) is a naturally occurring aminosterol that acts as a selective, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways, making it a significant therapeutic target for metabolic diseases. In preclinical mouse models, Trodusquemine has demonstrated efficacy in treating obesity, type 2 diabetes, atherosclerosis, and has shown potential in promoting tissue regeneration.[1] This document provides detailed application notes and protocols for the in vivo administration of Trodusquemine to mice, intended to guide researchers in designing and executing their studies.
Administration Routes and Dosages
Trodusquemine has been successfully administered in mice via several routes, with intraperitoneal (i.p.) injection being the most common. Intravenous (i.v.) and intracerebroventricular (i.c.v.) routes have also been utilized for specific research purposes. The choice of administration route and dosage depends on the experimental model and the intended therapeutic effect.
Summary of Trodusquemine Administration in Mouse Models
| Mouse Model | Administration Route | Dosage | Frequency & Duration | Vehicle | Reference |
| Diet-Induced Obesity | Intraperitoneal (i.p.) | 10 mg/kg (initial), then 5 mg/kg | Weekly for 4 weeks | Saline | [2] |
| Diet-Induced Obesity | Intraperitoneal (i.p.) | 5-10 mg/kg | Not specified | Not specified | [1] |
| Atherosclerosis (LDLR-/-) | Intraperitoneal (i.p.) | Acute: 10 mg/kg (single dose) | Single injection | Saline | [3] |
| Atherosclerosis (LDLR-/-) | Intraperitoneal (i.p.) | Chronic: 10 mg/kg (initial), then 5 mg/kg | Weekly for 4 weeks | Saline | [3] |
| Myocardial Infarction | Intraperitoneal (i.p.) | 0.125 or 1.25 mg/kg | Every 3 days for 4 weeks | Not specified | [1][4] |
| Breast Cancer (Xenograft and Transgenic) | Intraperitoneal (i.p.) | 5 mg/kg | Every 3rd day | Not specified | [1] |
| Diabetes/Obesity | Intravenous (i.v.) | 5-10 mg/kg | Not specified | Not specified | [1] |
| Neurological Studies | Intracerebroventricular (i.c.v.) | 30 µg/kg | Not specified | Not specified | [1] |
| Early Life Metabolic Reprogramming | Intraperitoneal (i.p.) | 2 mg/kg | Triweekly for 6 weeks | Saline | [5][6] |
Experimental Protocols
Preparation of Trodusquemine for Injection
Trodusquemine (MSI-1436) is soluble in aqueous solutions. For in vivo administration in mice, sterile saline (0.9% NaCl) is a commonly used vehicle.
Materials:
-
Trodusquemine (MSI-1436) powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of Trodusquemine based on the desired dosage and the number of animals to be treated.
-
Weigh the Trodusquemine powder accurately in a sterile microcentrifuge tube or vial.
-
Add the calculated volume of sterile saline to the Trodusquemine powder to achieve the desired final concentration.
-
Vortex the solution until the Trodusquemine is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under heat should be considered.
-
Filter the Trodusquemine solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.
-
Store the prepared solution as recommended by the manufacturer, typically at 4°C for short-term storage or -20°C for long-term storage.
Intraperitoneal (i.p.) Injection Protocol
Materials:
-
Prepared Trodusquemine solution
-
Sterile syringes (1 ml) with needles (25-27 gauge)
-
Animal restrainer (optional)
-
70% ethanol
-
Gauze pads
Procedure:
-
Gently restrain the mouse, either manually or using a restrainer.
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Wipe the injection site with a gauze pad moistened with 70% ethanol.
-
Insert the needle at a 10-20 degree angle into the peritoneal cavity.
-
Aspirate gently by pulling back the plunger to ensure that no blood (indicating entry into a blood vessel) or yellow fluid (indicating entry into the bladder) is drawn into the syringe.
-
If aspiration is clear, inject the Trodusquemine solution slowly and steadily.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress or adverse reactions.
Intravenous (i.v.) Tail Vein Injection Protocol
Materials:
-
Prepared Trodusquemine solution
-
Sterile syringes (1 ml) with needles (27-30 gauge)
-
Mouse restrainer
-
Heat lamp or warming pad
-
70% ethanol
-
Gauze pads
Procedure:
-
Warm the mouse's tail using a heat lamp or warming pad to dilate the lateral tail veins, making them more visible and accessible.
-
Place the mouse in a restrainer, allowing the tail to be accessible.
-
Wipe the tail with a gauze pad moistened with 70% ethanol.
-
Identify one of the lateral tail veins.
-
With the bevel of the needle facing up, insert the needle into the vein at a shallow angle.
-
A successful insertion may be indicated by a small flash of blood in the hub of the needle.
-
Inject the Trodusquemine solution slowly. If resistance is met or a bleb forms under the skin, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the tail or in the other vein.
-
After successful injection, withdraw the needle and apply gentle pressure to the injection site with a gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
Signaling Pathways and Experimental Workflows
Trodusquemine Mechanism of Action: PTP1B Inhibition
Trodusquemine exerts its effects by inhibiting PTP1B, which in turn enhances the signaling of the insulin and leptin receptors. This leads to a cascade of downstream effects that improve metabolic homeostasis.
Caption: Trodusquemine inhibits PTP1B, enhancing insulin and leptin signaling pathways.
General Experimental Workflow for In Vivo Trodusquemine Studies in Mice
The following diagram outlines a typical experimental workflow for evaluating the efficacy of Trodusquemine in a mouse model.
Caption: A generalized workflow for in vivo studies of Trodusquemine in mice.
These protocols and diagrams provide a foundational guide for researchers working with Trodusquemine in mouse models. It is essential to adapt these guidelines to the specific requirements of each study and to adhere to all institutional and national regulations regarding animal welfare.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacological inhibition of protein tyrosine phosphatase 1B protects against atherosclerotic plaque formation in the LDLR−/− mouse model of atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. researchgate.net [researchgate.net]
- 6. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Detecting Protein Phosphorylation Following MSI-1436 Treatment via Western Blot
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection and semi-quantitative analysis of phosphorylated proteins in cell lysates following treatment with MSI-1436 (Trodusquemine), a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B). This protocol is optimized for researchers investigating the impact of PTP1B inhibition on cellular signaling pathways, particularly the insulin (B600854) and leptin signaling cascades.
Introduction
MSI-1436 is a potent and selective, non-competitive allosteric inhibitor of PTP1B, a key negative regulator of insulin and leptin signaling pathways.[1][2][3] By inhibiting PTP1B, MSI-1436 enhances the phosphorylation status of critical signaling proteins, leading to the potentiation of downstream cellular responses. Western blotting is a fundamental technique to elucidate these changes in protein phosphorylation. This document outlines a robust protocol for sample preparation, immunoblotting, and data analysis to study the effects of MSI-1436.
Principle of the Assay
Western blotting enables the detection of specific proteins from a complex mixture separated by size. This protocol is tailored for the detection of phosphorylated proteins, which requires specific considerations to preserve the labile phosphate (B84403) groups. Cells are treated with MSI-1436 to induce changes in protein phosphorylation. Subsequently, cells are lysed in a buffer containing phosphatase and protease inhibitors to maintain the integrity of the phosphoproteins. The protein lysates are then separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific to the phosphorylated form of the target protein. A parallel blot is often probed with an antibody to the total protein to normalize for protein loading and expression levels.
Data Presentation
The following tables summarize the key quantitative parameters for the experimental protocol, including reagent and antibody concentrations, and a template for presenting quantitative Western blot data.
Table 1: Reagent and Antibody Details
| Reagent/Antibody | Stock Concentration | Working Dilution | Vendor (Example) | Catalog # (Example) |
| MSI-1436 (Trodusquemine) | 10 mM in DMSO | 1-10 µM | MedChemExpress | HY-13910 |
| Insulin (Human, Recombinant) | 1 mg/mL | 100 nM | Cell Signaling Technology | 8056 |
| Phospho-Insulin Receptor β (Tyr1150/1151) Antibody | 1 mg/mL | 1:1000 | Cell Signaling Technology | 3024 |
| Total Insulin Receptor β Antibody | 1 mg/mL | 1:1000 | Cell Signaling Technology | 3025 |
| Phospho-Akt (Ser473) Antibody | 1 mg/mL | 1:1000 | Cell Signaling Technology | 4060 |
| Total Akt Antibody | 1 mg/mL | 1:1000 | Cell Signaling Technology | 4691 |
| Phospho-STAT3 (Tyr705) Antibody | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9145 |
| Total STAT3 Antibody | 1 mg/mL | 1:1000 | Cell Signaling Technology | 9139 |
| β-Actin (Loading Control) Antibody | 1 mg/mL | 1:5000 | Abcam | ab8227 |
| HRP-conjugated anti-rabbit IgG | As supplied | 1:2000 - 1:10,000 | Cell Signaling Technology | 7074 |
Table 2: Hypothetical Quantitative Western Blot Data
HepG2 cells were pre-treated with MSI-1436 (10 µM) for 30 minutes, followed by stimulation with insulin (100 nM) for 15 minutes. Data is presented as the relative intensity of the phosphorylated protein band normalized to the total protein band, as determined by densitometric analysis.
| Treatment | Relative p-IRβ / Total IRβ (Fold Change) | Relative p-Akt / Total Akt (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| Insulin (100 nM) | 5.2 | 4.8 |
| MSI-1436 (10 µM) | 1.5 | 1.3 |
| MSI-1436 + Insulin | 8.9 | 8.2 |
Experimental Protocols
This section provides a detailed, step-by-step methodology for the Western blot experiment.
Cell Culture and Treatment
-
Cell Line: Human hepatoma (HepG2) cells are a suitable model as they are responsive to insulin.[1][4]
-
Culture Conditions: Culture HepG2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed cells in 6-well plates and grow to 70-80% confluency.
-
Serum Starvation: Before treatment, starve the cells in serum-free DMEM for at least 4 hours or overnight to reduce basal phosphorylation levels.
-
MSI-1436 Treatment: Pre-treat the cells with MSI-1436 at a final concentration of 1-10 µM (a starting concentration of 10 µM is recommended) for 30 minutes.[2] Include a vehicle-only control (e.g., DMSO).
-
Stimulation: Following MSI-1436 pre-treatment, stimulate the cells with 100 nM insulin for 15 minutes to induce phosphorylation in the insulin signaling pathway.[5] For studying leptin signaling, stimulate with leptin and probe for p-STAT3.
Cell Lysis
-
Wash: After treatment, immediately place the culture plate on ice and wash the cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lysis Buffer Preparation: Prepare ice-cold RIPA lysis buffer supplemented with a protease and phosphatase inhibitor cocktail immediately before use.
-
Lysis: Add 100-200 µL of ice-cold lysis buffer to each well.
-
Scraping and Collection: Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the protein to a new, pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
SDS-PAGE and Western Blotting
-
Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4x Laemmli sample buffer to each sample to a final concentration of 1x and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per lane into a 10% SDS-polyacrylamide gel. Run the gel at 100-150 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. Pre-wet the PVDF membrane in methanol (B129727) for 30 seconds before assembling the transfer stack. Perform the transfer at 100 V for 60-90 minutes on ice or using a semi-dry transfer system.
-
Blocking: After transfer, wash the membrane briefly with Tris-buffered saline with 0.1% Tween-20 (TBS-T). To prevent non-specific antibody binding, block the membrane in 5% Bovine Serum Albumin (BSA) in TBS-T for 1 hour at room temperature with gentle agitation. Note: Avoid using non-fat dry milk for blocking when probing for phosphorylated proteins, as it contains phosphoproteins like casein which can cause high background.
-
Primary Antibody Incubation: Wash the membrane three times for 5 minutes each with TBS-T. Incubate the membrane with the primary antibody against the phosphorylated protein of interest (e.g., p-IRβ, p-Akt, p-STAT3) diluted in 5% BSA in TBS-T overnight at 4°C with gentle agitation. Refer to Table 1 for recommended starting dilutions.
-
Secondary Antibody Incubation: The following day, wash the membrane three times for 10 minutes each with TBS-T. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat dry milk in TBS-T for 1 hour at room temperature.
-
Detection: Wash the membrane three times for 10 minutes each with TBS-T. Apply an Enhanced Chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibodies and re-probed for the total protein and/or a loading control like β-actin. Use a mild stripping buffer to remove the antibody-antigen complexes. After stripping, wash the membrane thoroughly, block again, and incubate with the primary antibody for the total protein or loading control.
Mandatory Visualizations
Signaling Pathway Diagram
Caption: MSI-1436 inhibits PTP1B, enhancing insulin and leptin signaling pathways.
Experimental Workflow Diagram
Caption: Western blot workflow for detecting phosphorylated proteins after MSI-1436 treatment.
References
- 1. Protein-tyrosine Phosphatase 1B Antagonized Signaling by Insulin-like Growth Factor-1 Receptor and Kinase BRK/PTK6 in Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Application Notes: Immunohistochemical Staining for PTP1B Following MSI-1436 Administration
Introduction
Protein Tyrosine Phosphatase 1B (PTP1B) is a non-receptor protein tyrosine phosphatase localized to the cytoplasmic face of the endoplasmic reticulum.[1] It serves as a critical negative regulator in multiple signaling pathways, including those for insulin (B600854) and leptin.[2][3][4] Overexpression or hyperactivity of PTP1B is implicated in the pathogenesis of type 2 diabetes, obesity, and certain cancers.[2][4] MSI-1436 (Trodusquemine) is a selective, reversible, allosteric inhibitor of PTP1B.[5][6][7] It targets a unique binding site in the C-terminal region of the protein, locking it in an inactive state.[5] By inhibiting PTP1B, MSI-1436 enhances signaling through pathways like the insulin and leptin receptors, making it a compound of significant therapeutic interest.[8][9]
Immunohistochemistry (IHC) is a vital technique for visualizing the distribution and localization of PTP1B within intact tissue sections.[10] This allows researchers to assess baseline PTP1B expression in various tissues and cell types. Although MSI-1436 primarily inhibits PTP1B activity rather than altering its expression levels, IHC remains a crucial tool.[11] It can be used to confirm the presence and localization of the target protein in the tissue of interest, correlate expression levels with pathological states, and assess cellular responses or morphological changes in tissues following MSI-1436 treatment.
These application notes provide a comprehensive overview and detailed protocols for the immunohistochemical staining of PTP1B in tissues from subjects administered with MSI-1436.
Signaling Pathways and Mechanism of Action
PTP1B primarily functions by dephosphorylating activated receptor tyrosine kinases and their substrates, thereby attenuating downstream signaling. MSI-1436 inhibits this action, leading to sustained phosphorylation and enhanced signaling.
Caption: PTP1B negatively regulates insulin signaling. MSI-1436 inhibits PTP1B, enhancing the pathway.
Experimental Workflow
A typical experiment involves animal treatment, tissue collection and processing, immunohistochemical staining, and finally, analysis. Careful execution of each step is critical for reliable and reproducible results.
Caption: Workflow for PTP1B immunohistochemistry after in vivo MSI-1436 administration.
Quantitative Data Summary
MSI-1436 administration leads to various quantifiable physiological and molecular changes. While IHC provides localization, the following data from related studies quantify the functional consequences of PTP1B inhibition.
Table 1: Effect of MSI-1436 on Protein Phosphorylation and Expression
| Parameter | Model System | Treatment Details | Result | Citation |
|---|---|---|---|---|
| p-IRβ | Insulin-treated Rats | 10 mg/kg MSI-1436 (i.p.) | 3-fold increase over insulin alone | [6] |
| p-STAT3 | Rats | 10 mg/kg MSI-1436 (i.p.) | 2.7-fold increase in phosphorylation | [6] |
| p62DOK | NDL2 Mouse Model | MSI-1436 treatment | Significant increase in tyrosine phosphorylation | [5][12] |
| p44/42 MAP kinase | NDL2 Mouse Model | MSI-1436 treatment | Decrease in phosphorylation | [5][12] |
| PTP1B Expression | Palmitate-stressed Equine Hepatic Progenitor Cells | 1 µM MSI-1436 | Downregulated to control levels | [13] |
| Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) | EMS Horse Liver Explants| 1 µM MSI-1436 | Significant reduction in expression |[14][15] |
Table 2: Effect of MSI-1436 on Cellular and Physiological Parameters
| Parameter | Model System | Treatment Details | Result | Citation |
|---|---|---|---|---|
| Body Weight | Diet-Induced Obese Mice | 10 mg/kg MSI-1436 (i.p.) | Fat-specific reduction in body weight | [6][8] |
| Plasma Insulin | Diet-Induced Obese Mice | 10 mg/kg MSI-1436 (i.p.) | Significant reduction | [6] |
| Macrophage Polarization | THP-1 Macrophages (High Glucose) | 1 µM MSI-1436 | Increase in M2, reduction in M1 macrophages | [16] |
| Cardiomyocyte Proliferation | Mice (Myocardial Infarction) | 0.125 mg/kg MSI-1436 | ~4-fold increase in infarct border zone | [17] |
| Neutrophil Aging | Mice | MSI-1436 treatment | Promoted neutrophil aging (downregulation of CD62L, CXCR2) |[18] |
Experimental Protocols
Protocol 1: In Vivo Administration of MSI-1436
This protocol is a general guideline based on published mouse studies. Doses and treatment duration should be optimized for the specific animal model and experimental goals.
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are a common model.
-
Acclimatization: Allow animals to acclimate for at least one week before the start of the experiment.
-
Compound Preparation: Dissolve MSI-1436 (Trodusquemine) in a suitable vehicle, such as sterile saline.
-
Dosing:
-
Control Group: Administer the vehicle alone to a control group of animals.
-
Monitoring: Monitor animal health, body weight, and food intake throughout the study.
Protocol 2: Tissue Preparation and Sectioning (Paraffin-Embedded)
-
Perfusion: Immediately following euthanasia, perfuse the animal transcardially with ice-cold Phosphate Buffered Saline (PBS) followed by 10% neutral buffered formalin (NBF) to fix the tissues.[19]
-
Tissue Dissection: Dissect the target organs (e.g., liver, hypothalamus, adipose tissue, tumor xenograft).
-
Post-Fixation: Immerse the dissected tissues in 10% NBF for 4-24 hours at room temperature. Avoid over-fixation, which can mask antigens.[10]
-
Dehydration and Embedding:
-
Dehydrate the fixed tissues through a graded series of ethanol (B145695) solutions (e.g., 70%, 95%, 100%).[20]
-
Clear the tissue with xylene or a xylene substitute.[20]
-
Infiltrate the tissue with molten paraffin wax and embed to create a tissue block.[10]
-
-
Sectioning:
Protocol 3: Immunohistochemistry Staining for PTP1B
This protocol is a general procedure for chromogenic detection on formalin-fixed, paraffin-embedded (FFPE) sections. Always consult the specific antibody datasheet for optimal conditions.
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial for unmasking epitopes cross-linked by formalin fixation.
-
Heat-Induced Epitope Retrieval (HIER) is common for PTP1B.
-
Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate buffer, pH 6.0, or Tris-EDTA buffer, pH 9.0).[22][23]
-
Heat the solution with slides to 95-100°C for 10-20 minutes using a steamer, microwave, or water bath.[21]
-
Allow slides to cool in the buffer for at least 20-30 minutes at room temperature.
-
Rinse sections in wash buffer (e.g., TBS with 0.05% Tween-20) 3 times for 5 minutes each.
-
-
Peroxidase Block:
-
To quench endogenous peroxidase activity, incubate sections in 3% hydrogen peroxide (in methanol (B129727) or PBS) for 10-15 minutes.[21]
-
Rinse well with wash buffer.
-
-
Blocking:
-
Incubate sections with a blocking solution (e.g., 5% normal goat serum or BSA in wash buffer) for 30-60 minutes at room temperature in a humidified chamber to prevent non-specific antibody binding.[21]
-
-
Primary Antibody Incubation:
-
Secondary Antibody and Detection:
-
The next day, rinse slides 3 times for 5 minutes each in wash buffer.
-
Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit IgG) for 30-60 minutes at room temperature.[19]
-
Rinse slides 3 times for 5 minutes each in wash buffer.
-
Incubate with an avidin-biotin-enzyme complex (ABC) reagent (e.g., HRP-streptavidin) for 30 minutes at room temperature.[19]
-
Rinse slides 3 times for 5 minutes each in wash buffer.
-
-
Chromogen Development:
-
Counterstaining, Dehydration, and Mounting:
-
Lightly counterstain the nuclei with Hematoxylin (B73222) for 30-60 seconds.[21]
-
"Blue" the hematoxylin in running tap water or a bluing reagent.
-
Dehydrate the sections through a reverse graded series of alcohol and clear in xylene.
-
Apply a permanent mounting medium and a coverslip.
-
-
Analysis:
-
Examine the slides under a light microscope. PTP1B typically shows cytoplasmic staining.[23]
-
Capture images for documentation and quantitative analysis if required.
-
Materials and Reagents
-
MSI-1436 (Trodusquemine): Sourced from a reputable chemical supplier.
-
Primary Antibodies: Select a PTP1B antibody validated for IHC-P.
-
Rabbit Polyclonal: Thermo Fisher (PA5-28358), Proteintech (11334-1-AP), Cell Signaling Technology (#5311).[22][24][25]
-
Rabbit Monoclonal: Abcam [EPR22474] (ab244207).[23]
-
Mouse Monoclonal: Santa Cruz Biotechnology (D-4, sc-133259).[26][27] Note: Using a mouse primary on mouse tissue requires special blocking protocols to avoid background staining.[28]
-
-
Detection System: HRP-based detection kits (e.g., ABC kits) and DAB substrate kits.
-
Buffers and Reagents: Formalin, PBS, TBS-T, ethanol, xylene, antigen retrieval buffers, blocking serum, hematoxylin, mounting medium.
-
Equipment: Microtome, water bath, slide drying oven, steamer/microwave for HIER, humidified chambers, light microscope.
References
- 1. PTPN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in PTP1B signaling in metabolism and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. alzdiscovery.org [alzdiscovery.org]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blossombio.com [blossombio.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. researchgate.net [researchgate.net]
- 13. Trodusquemine (MSI-1436) Restores Metabolic Flexibility and Mitochondrial Dynamics in Insulin-Resistant Equine Hepatic Progenitor Cells (HPCs) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. madbarn.com [madbarn.com]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 18. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemistry of Immune Cells and Cells Bound to in vivo Administered Antibodies in Liver, Lung, Pancreas, and Colon of B6/lpr Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Immunohistochemistry (IHC-P) Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. youtube.com [youtube.com]
- 22. PTPN1/PTP1B antibody (11334-1-AP) | Proteintech [ptglab.com]
- 23. Anti-PTP1B antibody [EPR22474] (ab244207) | Abcam [abcam.com]
- 24. PTP1B Polyclonal Antibody (PA5-28358) [thermofisher.com]
- 25. PTP1B Antibody | Cell Signaling Technology [cellsignal.com]
- 26. scbt.com [scbt.com]
- 27. scbt.com [scbt.com]
- 28. Mouse-on-mouse for Immunohistochemistry: tips and tricks | Proteintech Group [ptglab.com]
Troubleshooting & Optimization
Potential off-target effects of trodusquemine in research models
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of trodusquemine (B1662500) in research models. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of trodusquemine?
A1: The primary target of trodusquemine (also known as MSI-1436) is Protein Tyrosine Phosphatase 1B (PTP1B). It acts as a non-competitive, allosteric inhibitor of PTP1B.[1][2][3] Inhibition of PTP1B enhances insulin (B600854) and leptin signaling, making it a target for metabolic diseases.[1]
Q2: What are the known or potential off-target effects of trodusquemine?
A2: While trodusquemine is selective for PTP1B, it has been shown to interact with other molecules, which may lead to off-target effects. These include:
-
Other Protein Tyrosine Phosphatases: Trodusquemine has been reported to have over 200-fold selectivity for PTP1B compared to its closest homolog, T-cell protein tyrosine phosphatase (TCPTP). However, it may also inhibit other nonreceptor tyrosine phosphatases like SHP2.
-
Dopamine (B1211576) and Norepinephrine (B1679862) Transporters: Trodusquemine exhibits affinity for both the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3]
-
NMDA Receptor: Some studies suggest a potential interaction with the NMDA receptor.
-
Context-Dependent Effects on Cell Proliferation: The effect of trodusquemine on cell proliferation can vary depending on the cancer type. For instance, it has been shown to inhibit the growth of HER2-positive breast cancer cells but may promote proliferation in certain ovarian cancer cell lines.[4]
Q3: I am observing unexpected phenotypic changes in my animal model treated with trodusquemine. Could these be off-target effects?
A3: Yes, unexpected phenotypes could be a result of trodusquemine's off-target activities. For example:
-
Cardiovascular Effects: Trodusquemine has been shown to reverse atherosclerosis in mouse models, which is a significant phenotypic outcome.[5][6] This effect is thought to be mediated by the inhibition of PTP1B and the activation of AMPK, which mimics exercise.[5][6]
-
Neurological Effects: Due to its interaction with dopamine and norepinephrine transporters, as well as potential effects on the NMDA receptor, trodusquemine may influence neurological functions. It has shown neuroprotective effects in models of Alzheimer's and Parkinson's disease.[1]
-
Appetite and Weight Regulation: Trodusquemine's effects on appetite suppression and weight loss may be linked to its action on central PTP1B, but contributions from its affinity for dopamine and norepinephrine transporters cannot be ruled out.[3]
Q4: How can I differentiate between on-target and off-target effects in my experiments?
A4: Differentiating on-target from off-target effects is crucial. Here are a few strategies:
-
Use of a Structurally Unrelated PTP1B Inhibitor: Comparing the effects of trodusquemine with another PTP1B inhibitor that has a different chemical structure can help determine if the observed effect is specific to PTP1B inhibition.
-
Knockdown/Knockout Models: Utilize cell lines or animal models where the potential off-target (e.g., SHP2, DAT, NET) has been genetically knocked down or knocked out. If the effect of trodusquemine persists, it is less likely to be mediated by that off-target.
-
Dose-Response Analysis: A thorough dose-response study can be informative. If the off-target effect occurs at a significantly different concentration than the on-target effect, it may be possible to select a concentration that minimizes off-target activity.
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations (IC50) of trodusquemine against its primary target and key off-targets. This data is essential for designing experiments and interpreting results.
| Target | IC50 (µmol/L) | Notes |
| Protein Tyrosine Phosphatase 1B (PTP1B) | 1.0 | Primary target; non-competitive, allosteric inhibition.[3] |
| Dopamine Transporter (DAT) | 0.4 | Potential off-target.[3] |
| Norepinephrine Transporter (NET) | 0.7 | Potential off-target.[3] |
| SHP2 | Not explicitly reported | Inhibition has been suggested, but specific IC50 values are not readily available in the literature. |
| NMDA Receptor | Not explicitly reported | Interaction has been suggested, but specific binding affinity (Ki) or IC50 values are not readily available. |
Experimental Protocols & Troubleshooting
This section provides detailed methodologies for key experiments to assess potential off-target effects of trodusquemine, along with troubleshooting guides.
Assessing Off-Target Phosphatase Inhibition (e.g., SHP2)
Objective: To determine if trodusquemine inhibits the activity of other phosphatases, such as SHP2.
Experimental Protocol: SHP2 Phosphatase Activity Assay
-
Materials:
-
Recombinant human SHP2 enzyme
-
Phosphatase substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) or a fluorescent substrate like DiFMUP)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 1 mM EDTA)
-
Trodusquemine stock solution (in an appropriate solvent, e.g., DMSO)
-
Positive control inhibitor for SHP2 (e.g., SHP099)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of trodusquemine and the positive control in the assay buffer.
-
Add a fixed amount of recombinant SHP2 enzyme to each well of the microplate.
-
Add the diluted trodusquemine or positive control to the respective wells. Include a vehicle control (solvent only).
-
Pre-incubate the enzyme with the inhibitors for a specified time (e.g., 15-30 minutes) at room temperature.
-
Initiate the reaction by adding the phosphatase substrate to each well.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 30-60 minutes).
-
Stop the reaction (if necessary, depending on the substrate used).
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Calculate the percentage of inhibition for each concentration of trodusquemine and determine the IC50 value.
-
Troubleshooting Guide: Phosphatase Inhibition Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background signal | - Substrate instability/auto-hydrolysis- Contaminated reagents | - Prepare fresh substrate solution before each experiment.- Use high-purity reagents and water. |
| No or low inhibition observed | - Inactive trodusquemine- Insufficient inhibitor concentration- Inactive enzyme | - Verify the integrity of the trodusquemine stock.- Test a wider range of concentrations.- Check the activity of the recombinant enzyme with a known inhibitor. |
| High variability between replicates | - Pipetting errors- Inconsistent incubation times- Temperature fluctuations | - Use calibrated pipettes and proper pipetting techniques.- Ensure precise timing for all steps.- Use a temperature-controlled incubator and plate reader. |
Assessing Effects on Dopamine and Norepinephrine Reuptake
Objective: To determine if trodusquemine inhibits the reuptake of dopamine and norepinephrine.
Experimental Protocol: Neurotransmitter Reuptake Assay
-
Materials:
-
Cell line expressing the dopamine transporter (DAT) or norepinephrine transporter (NET) (e.g., HEK293-DAT, HEK293-NET)
-
Radiolabeled neurotransmitter (e.g., [3H]dopamine or [3H]norepinephrine)
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
Trodusquemine stock solution
-
Positive control inhibitors (e.g., GBR12909 for DAT, desipramine (B1205290) for NET)
-
Scintillation counter and vials
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Wash the cells with the assay buffer.
-
Pre-incubate the cells with various concentrations of trodusquemine, positive controls, or vehicle for a specified time.
-
Add the radiolabeled neurotransmitter to each well and incubate for a short period (e.g., 10-20 minutes) at 37°C.
-
Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.
-
Lyse the cells and transfer the lysate to scintillation vials.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of neurotransmitter uptake and determine the IC50 value.
-
Troubleshooting Guide: Neurotransmitter Reuptake Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low signal-to-noise ratio | - Low transporter expression- Suboptimal incubation time | - Use a cell line with high and stable transporter expression.- Optimize the incubation time for neurotransmitter uptake. |
| Inconsistent results | - Cell viability issues- Inaccurate timing of washes | - Ensure high cell viability throughout the experiment.- Perform washing steps quickly and consistently. |
| Non-specific binding | - Inadequate washing | - Increase the number and volume of washes with ice-cold buffer. |
Assessing Context-Dependent Effects on Cancer Cell Proliferation
Objective: To evaluate the effect of trodusquemine on the proliferation of a specific cancer cell line.
Experimental Protocol: Cell Proliferation Assay (e.g., MTT or Crystal Violet)
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Trodusquemine stock solution
-
MTT reagent or Crystal Violet staining solution
-
Solubilization buffer (for MTT) or destaining solution (for Crystal Violet)
-
96-well plate
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Treat the cells with a range of concentrations of trodusquemine. Include a vehicle control.
-
Incubate the cells for a desired period (e.g., 24, 48, 72 hours).
-
For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours. Then, add the solubilization buffer and read the absorbance.
-
For Crystal Violet assay: Fix the cells, stain with Crystal Violet, wash, and then destain. Read the absorbance of the destaining solution.
-
Calculate the percentage of cell proliferation relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
-
Troubleshooting Guide: Cell Proliferation Assay
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Edge effects in the plate | - Evaporation from outer wells | - Do not use the outer wells for experimental samples; fill them with sterile water or media. |
| Inconsistent cell seeding | - Clumped cells in suspension | - Ensure a single-cell suspension before seeding by proper trypsinization and pipetting. |
| Drug-reagent interaction | - Trodusquemine interferes with the assay chemistry | - Run a control with trodusquemine in cell-free media to check for direct interaction with the assay reagents.[7] |
Visualizations
Signaling Pathway: Trodusquemine's Primary and Potential Off-Target Mechanisms
Caption: Trodusquemine's on-target and potential off-target pathways.
Experimental Workflow: Assessing Off-Target Phosphatase Inhibition
Caption: Workflow for off-target phosphatase inhibition assay.
Logical Relationship: Troubleshooting Cell Proliferation Assays
Caption: Troubleshooting logic for cell proliferation assays.
References
- 1. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors [jove.com]
- 2. Electrophysiological Investigation of NMDA Current Properties in Brain Slices | Springer Nature Experiments [experiments.springernature.com]
- 3. Trodusquemine - Wikipedia [en.wikipedia.org]
- 4. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. What factors affect the accuracy of cell viability assays? | AAT Bioquest [aatbio.com]
Minimizing Variability in MSI-1436 Lactate Animal Studies: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help minimize variability in animal studies involving MSI-1436 lactate (B86563) (trodusquemine lactate). By standardizing procedures and addressing common challenges, researchers can enhance the reproducibility and reliability of their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is MSI-1436 lactate and what is its primary mechanism of action?
A1: MSI-1436, also known as trodusquemine (B1662500), is a selective, non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[1][2] Its lactate salt is a commonly used form for in vivo studies. PTP1B is a key negative regulator of both insulin (B600854) and leptin signaling pathways.[1][3][4][5] By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of the insulin receptor and downstream signaling molecules, as well as the JAK2/STAT3 pathway activated by leptin.[4][6][7] This dual action leads to improved glucose homeostasis, reduced body weight, and decreased fat mass in animal models of obesity and diabetes.[8][9][10]
Q2: What are the most common sources of variability in this compound animal studies?
A2: Variability in animal studies can stem from several factors, including:
-
Drug Formulation and Administration: Inconsistencies in the preparation of the this compound solution, including vehicle choice, pH, and storage, can significantly impact its stability and bioavailability. The route and technique of administration (intraperitoneal vs. subcutaneous) are also major sources of variation.
-
Animal-Specific Factors: The age, sex, strain, and metabolic state (e.g., degree of obesity or insulin resistance) of the animals can influence their response to MSI-1436.
-
Environmental and Husbandry Conditions: Differences in housing, diet, handling, and stress levels can affect metabolic parameters and drug response.[11]
-
Experimental Procedures: Inconsistent timing of dosing and measurements, as well as variations in sample collection and processing, can introduce significant variability.
Q3: Which administration route is recommended for this compound in mice: intraperitoneal (i.p.) or subcutaneous (s.c.)?
A3: The majority of published preclinical studies with MSI-1436 in mice have utilized intraperitoneal (i.p.) injections.[10][12][13][14][15] I.p. administration generally leads to more rapid absorption and higher peak plasma concentrations compared to subcutaneous (s.c.) injection.[14] However, s.c. administration can provide a more sustained release profile and may be less stressful for the animals with repeated dosing.[8] The choice of administration route should be guided by the specific experimental goals. For studies requiring rapid and high peak concentrations, i.p. may be preferable. For longer-term studies where a more sustained exposure is desired, s.c. administration could be a viable alternative, although specific protocols for this compound via this route are less commonly reported.[2] Regardless of the route, consistency in the injection technique is paramount to minimizing variability.
Troubleshooting Guides
Issue 1: High Variability in Body Weight and Food Intake Data
-
Potential Cause 1: Inconsistent Drug Formulation. this compound solution preparation can be a source of variability.
-
Troubleshooting Steps:
-
Standardize Vehicle: Use a consistent, high-quality vehicle for all animals. Sterile saline is a commonly used vehicle.[10]
-
Ensure Complete Dissolution: A product data sheet for this compound suggests that for in vivo preparation, it can be dissolved in DMSO and further diluted in an appropriate buffer. It is also soluble in 0.1 M HCl, with pH adjustment.[16] Ensure the compound is fully dissolved before administration.
-
pH and Stability: The stability of the formulation can be pH-dependent. Ensure the final pH of the solution is consistent across all preparations. Stock solutions of this compound are typically stored at -80°C for up to two years or -20°C for up to one year.[16] Avoid repeated freeze-thaw cycles. The stability of the diluted solution at room temperature should be considered, and fresh dilutions should be prepared regularly.[17][18][19][20]
-
-
-
Potential Cause 2: Inaccurate or Inconsistent Dosing.
-
Troubleshooting Steps:
-
Accurate Body Weights: Use a calibrated scale and record animal weights immediately before dosing to calculate the precise injection volume.
-
Consistent Injection Technique: Ensure all personnel are trained in the chosen administration technique (i.p. or s.c.). For s.c. injections, lift the skin to create a tent and insert the needle at a shallow angle to ensure the substance is delivered into the subcutaneous space.[21][22] For i.p. injections, aim for the lower right quadrant of the abdomen to avoid the cecum and bladder.
-
Minimize Leakage: After s.c. injection, gently apply pressure to the injection site for a few seconds to prevent leakage.[22]
-
-
-
Potential Cause 3: Animal Stress.
-
Troubleshooting Steps:
-
Acclimatization: Allow animals to acclimate to the facility and handling procedures before the start of the experiment.
-
Consistent Handling: Handle all animals in the same manner. Non-aversive handling techniques can reduce stress and variability.[23]
-
-
Issue 2: Lower Than Expected Efficacy or Lack of Response
-
Potential Cause 1: Sub-optimal Dose or Dosing Frequency.
-
Troubleshooting Steps:
-
Dose-Response Study: If feasible, conduct a pilot study with a range of doses to determine the optimal dose for your specific animal model and experimental conditions. Doses in mice have ranged from 0.125 mg/kg to 10 mg/kg.[10][11][12]
-
Dosing Frequency: The half-life of trodusquemine in rodents is reported to be approximately one week.[24] Dosing frequency in studies has varied from a single dose to weekly or bi-weekly injections.[10][13] Consider the pharmacokinetic profile when designing the dosing schedule.
-
-
-
Potential Cause 2: Inactive Compound.
-
Troubleshooting Steps:
-
Proper Storage: Ensure the this compound powder and prepared solutions are stored at the recommended temperatures to prevent degradation.[16]
-
Quality Control: If possible, verify the identity and purity of the compound.
-
-
Issue 3: Unexpected Adverse Events or Toxicity
-
Potential Cause 1: High Dose.
-
Troubleshooting Steps:
-
Review Dosing: While generally well-tolerated, high doses may lead to adverse effects.[24] A single intravenous dose of 10 mg/kg in rats resulted in a temporary reduction in food and water intake.[13] Review the literature for reported toxicities at the dose you are using.
-
Dose De-escalation: If adverse events are observed, consider reducing the dose in subsequent cohorts.
-
-
-
Potential Cause 2: Formulation Issues.
-
Troubleshooting Steps:
-
Vehicle Toxicity: Ensure the chosen vehicle (e.g., DMSO) is used at a concentration that is non-toxic to the animals.
-
pH of Solution: An improperly pH-balanced solution can cause irritation and inflammation at the injection site.
-
-
Data Presentation: Quantitative Effects of MSI-1436 in Mice
The following tables summarize quantitative data from various studies on the effects of MSI-1436 in mouse models.
Table 1: Effects of MSI-1436 on Body Weight and Composition in Diet-Induced Obese (DIO) Mice
| Mouse Strain | Diet | Dose and Route | Duration of Treatment | % Change in Body Weight | Change in Fat Mass | Reference |
| AKR/J | 45% or 60% fat | 10 mg/kg initial, then 5 mg/kg weekly (i.p.) | 23 days | Reduction reported | Reduction reported | [10] |
| C57BL/6J | High-Fat Diet | 5 mg/kg (i.p.) | Not specified | Weight loss reported | Not specified | [12] |
| LDLR-/- | High-Fat Diet | 10 mg/kg single dose (i.p.) | Single dose | ~20% reduction | >50% reduction | [13] |
| LDLR-/- | High-Fat Diet | 10 mg/kg initial, then 5 mg/kg weekly (i.p.) | 4 weeks | Prevention of weight gain | Decreased fat mass | [13] |
Table 2: Effects of MSI-1436 on Metabolic Parameters in Mice
| Mouse Model | Dose and Route | Key Metabolic Outcome | Reference |
| Diabetic mice | 5 mg/kg (i.p.) | Anti-diabetic effect reported | [12] |
| Diet-induced obese mice | Not specified | Improved plasma insulin and leptin levels | [8] |
| LDLR-/- mice on HFD | Single or chronic i.p. | Improved glucose homeostasis, decreased serum cholesterol and triglycerides | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound for Intraperitoneal Injection
This protocol is based on information from a commercial supplier and common laboratory practices.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile saline (0.9% NaCl) or other appropriate sterile buffer
-
Sterile, low-retention microcentrifuge tubes
-
Calibrated pipettes
Procedure:
-
Stock Solution Preparation:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
To prepare a stock solution, dissolve the powder in sterile DMSO. A supplier suggests that this compound is soluble in DMSO at 54 mg/mL with ultrasonic warming.[16]
-
Vortex or sonicate until fully dissolved.
-
Aliquot the stock solution into sterile, low-retention tubes and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).[16] Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
On the day of injection, thaw an aliquot of the stock solution.
-
Dilute the stock solution to the final desired concentration using sterile saline or another appropriate buffer.
-
Ensure the final concentration of DMSO is below the recommended limit for animal studies (typically <5-10% of the total injection volume, but should be minimized as much as possible).
-
Warm the working solution to room temperature before injection to reduce discomfort for the animal.[21]
-
It is also reported that this compound is soluble in 0.1 M HCl at 50 mg/mL with sonication and pH adjustment to 4 with HCl.[16] If using this method, ensure the final formulation is pH-balanced and sterile-filtered before injection.
-
Protocol 2: Intraperitoneal (i.p.) Injection in Mice
Procedure:
-
Restraint: Gently restrain the mouse, ensuring a firm but not overly tight grip. The mouse should be positioned on its back with its head tilted slightly downwards.
-
Injection Site: Identify the injection site in the lower right quadrant of the abdomen. This location helps to avoid puncturing the cecum, bladder, or other vital organs.
-
Injection: Using a new sterile needle (25-27 gauge is common) for each animal, insert the needle at a shallow angle (approximately 15-20 degrees) into the peritoneal cavity.
-
Aspirate: Gently pull back on the plunger to ensure that no fluid (e.g., blood or urine) enters the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle and syringe.
-
Administer: Inject the solution slowly and steadily.
-
Withdraw Needle: Remove the needle and return the mouse to its cage. Monitor the animal for any signs of distress.
Mandatory Visualizations
PTP1B Signaling Pathway
The following diagram illustrates the central role of PTP1B as a negative regulator in both the insulin and leptin signaling pathways. Inhibition of PTP1B by MSI-1436 is expected to enhance both pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Comparing Variability in Measurement of Subcutaneous Tumors in Mice Using 3D Thermal Imaging and Calipers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Leptin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. universalbiologicals.com [universalbiologicals.com]
- 13. researchgate.net [researchgate.net]
- 14. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. newatlas.com [newatlas.com]
- 17. revistafarmaciahospitalaria.es [revistafarmaciahospitalaria.es]
- 18. researchgate.net [researchgate.net]
- 19. Stability of thermolabile drugs at room temperature. A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 21. researchanimaltraining.com [researchanimaltraining.com]
- 22. researchgate.net [researchgate.net]
- 23. Decreased levels of discomfort in repeatedly handled mice during experimental procedures, assessed by facial expressions - PMC [pmc.ncbi.nlm.nih.gov]
- 24. alzdiscovery.org [alzdiscovery.org]
Navigating the Challenges of Trodusquemine Administration: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers working with trodusquemine (B1662500), a promising aminosterol compound. The primary focus is to address the significant challenge of its poor oral bioavailability in experimental design. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure effective and reliable study outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is the oral bioavailability of trodusquemine so low?
A1: Trodusquemine is a charged molecule, which significantly limits its ability to be absorbed through the gastrointestinal tract after oral administration.[1] This characteristic is a primary contributor to its poor oral bioavailability.
Q2: What are the recommended alternative routes of administration for trodusquemine in preclinical research?
A2: Due to its low oral bioavailability, trodusquemine is most commonly administered via parenteral routes in preclinical studies. Intraperitoneal (i.p.) and intravenous (i.v.) injections are the most frequently documented and reliable methods to ensure systemic exposure.[1][2]
Q3: Are there any strategies being explored to improve the oral bioavailability of trodusquemine or similar molecules?
A3: While specific formulations for oral trodusquemine are not widely published, general strategies for improving the oral bioavailability of poorly absorbed drugs are under investigation. These include the use of permeation enhancers, metabolism inhibitors, and advanced formulation techniques like lipid-based delivery systems (e.g., Self-Emulsifying Drug Delivery Systems or SEDDS) and nano-formulations.[3] For molecules with similar characteristics, such as peptides and other charged compounds, encapsulation in polymeric nanoparticles is also a strategy to protect them from degradation and enhance absorption.
Q4: What is the primary mechanism of action for trodusquemine?
A4: Trodusquemine is a non-competitive, allosteric inhibitor of protein tyrosine phosphatase 1B (PTP1B).[4] By inhibiting PTP1B, it prevents the dephosphorylation of the insulin (B600854) receptor and other downstream targets, thereby enhancing insulin and leptin signaling.[4] This mechanism is central to its therapeutic potential in metabolic diseases.
Q5: Has an orally bioavailable alternative to trodusquemine been developed?
A5: Yes, a company called DepYmed has developed DPM-1001, a PTP1B inhibitor that is reported to be orally bioavailable and has shown similar effects to trodusquemine in preclinical models.[5]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Troubleshooting Steps |
| Lack of therapeutic effect after oral administration. | Poor oral bioavailability of trodusquemine. | 1. Switch to a parenteral route of administration such as intraperitoneal (i.p.) or intravenous (i.v.) injection to ensure adequate systemic exposure. 2. Refer to the detailed experimental protocols for i.p. and i.v. administration provided below. |
| Variability in experimental results between animals. | Inconsistent administration technique. | 1. Ensure precise and consistent injection volumes and techniques for all animals. 2. For i.p. injections, consistently target the lower right quadrant of the abdomen to avoid organ puncture. 3. For i.v. injections, visually confirm successful entry into the tail vein. |
| Precipitation of trodusquemine in the formulation. | Improper solvent or vehicle. | 1. Trodusquemine is typically dissolved in sterile saline for in vivo studies. 2. Ensure the compound is fully dissolved before administration. Gentle warming and vortexing may aid dissolution. 3. Prepare fresh formulations for each experiment to avoid stability issues. |
| Adverse reactions in animals post-injection (e.g., distress, localized inflammation). | Formulation is not at the correct temperature or is contaminated. | 1. Warm the injection solution to room temperature or body temperature before administration to minimize discomfort. 2. Ensure the use of sterile saline and aseptic techniques during preparation and administration to prevent infection. |
Pharmacokinetic Data
| Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Bioavailability (%) |
| Oral | Data not available | Data not available | Data not available | Data not available | Very Low |
| Intravenous (IV) | Data not available | Data not available | Data not available | Data not available | 100% |
| Intraperitoneal (IP) | Data not available | Data not all available | Data not available | Data not available | High (but <100%) |
Note: Specific quantitative values for Cmax, Tmax, and AUC for trodusquemine across these routes are not consistently reported in publicly available literature, preventing a direct comparative summary.
Experimental Protocols
Protocol 1: Intraperitoneal (i.p.) Administration of Trodusquemine in Mice
Materials:
-
Trodusquemine powder
-
Sterile, isotonic saline (0.9% NaCl)
-
1 mL sterile syringes
-
25-27 gauge sterile needles
-
Analytical balance
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Formulation Preparation:
-
On the day of the experiment, weigh the required amount of trodusquemine powder using an analytical balance.
-
Dissolve the powder in sterile saline to the desired final concentration (e.g., 1 mg/mL for a 10 mg/kg dose in a 25g mouse, assuming an injection volume of 0.25 mL). Common doses in mouse studies range from 5-10 mg/kg.[1]
-
Ensure complete dissolution by vortexing. Gentle warming may be applied if necessary.
-
Draw the solution into the syringe using a sterile needle. Change to a new sterile needle for the injection.
-
-
Animal Restraint:
-
Gently restrain the mouse by scruffing the neck and back to immobilize the head and body.
-
Position the mouse to expose the abdomen, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
-
Injection:
-
Identify the injection site in the lower right quadrant of the mouse's abdomen. This location minimizes the risk of puncturing the cecum, bladder, or other vital organs.
-
Insert the needle at a 15-20 degree angle, with the bevel facing up.
-
Gently aspirate to ensure no fluid or blood is drawn back, which would indicate entry into a blood vessel or organ.
-
If aspiration is clear, slowly inject the trodusquemine solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress post-injection.
-
Protocol 2: Intravenous (i.v.) Administration of Trodusquemine in Mice (Tail Vein)
Materials:
-
Trodusquemine formulation (prepared as in Protocol 1)
-
1 mL sterile syringes
-
27-30 gauge sterile needles
-
A mouse restrainer
-
A heat lamp or warm water to induce vasodilation
Procedure:
-
Formulation Preparation:
-
Prepare the trodusquemine solution in sterile saline as described for i.p. administration. Ensure there is no particulate matter.
-
-
Animal Preparation:
-
Place the mouse in a suitable restrainer to expose the tail.
-
Warm the tail using a heat lamp or by immersing it in warm water for a short period. This will cause the lateral tail veins to dilate, making them more visible and easier to access.
-
-
Injection:
-
Position the tail and identify one of the lateral tail veins.
-
Clean the injection site with an alcohol swab.
-
With the needle bevel facing up, insert it into the vein at a shallow angle.
-
Successful entry into the vein is often indicated by a small flash of blood in the needle hub.
-
Slowly inject the trodusquemine solution. The solution should flow smoothly with minimal resistance. If significant resistance is felt or a subcutaneous bleb forms, the needle is not in the vein. In this case, withdraw the needle and attempt the injection at a more proximal site on the same or opposite vein.
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze pad to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse effects.
-
Visualizations
Signaling Pathway of Trodusquemine Action
Trodusquemine's primary therapeutic effects are mediated through the inhibition of PTP1B, which plays a crucial role in downregulating insulin and leptin signaling. The diagram below illustrates this pathway.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. From Marine Metabolites to the Drugs of the Future: Squalamine, Trodusquemine, Their Steroid and Triterpene Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trodusquemine - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
Optimizing Incubation Time for MSI-1436 Lactate in Cell Culture: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the incubation time for MSI-1436 lactate (B86563) (Trodusquemine) in cell culture experiments. The information is presented in a question-and-answer format to directly address specific issues users may encounter.
Frequently Asked Questions (FAQs)
Q1: What is MSI-1436 lactate and what is its primary mechanism of action?
A1: MSI-1436, also known as Trodusquemine (B1662500), is a selective, non-competitive, allosteric inhibitor of protein-tyrosine phosphatase 1B (PTP1B). PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways. By inhibiting PTP1B, MSI-1436 enhances the phosphorylation of the insulin receptor (IR) and its downstream substrates, leading to improved glucose uptake and sensitivity.[1][2][3] The lactate salt form is a common and commercially available version of this compound.
Q2: What is a typical starting concentration and incubation time for this compound in cell culture?
A2: Based on published studies, a common starting concentration for this compound ranges from 1 µM to 10 µM.[4][5] The incubation time can vary significantly depending on the cell type and the specific biological question being investigated, with effective periods ranging from 30 minutes for observing rapid signaling events to 24 hours or longer for assessing changes in gene expression or cell viability.[4][5]
Q3: Does the lactate formulation of MSI-1436 require special handling or consideration in cell culture?
A3: this compound is generally soluble in aqueous solutions. For cell culture experiments, it is typically dissolved in sterile water, phosphate-buffered saline (PBS), or cell culture medium. It is crucial to consult the manufacturer's data sheet for specific solubility and storage conditions to ensure the stability and activity of the compound.
Q4: How does this compound affect cell signaling pathways?
A4: MSI-1436 primarily enhances insulin and leptin signaling by inhibiting PTP1B. This leads to increased phosphorylation of the insulin receptor (IR), insulin receptor substrate (IRS) proteins, and downstream effectors like Akt (Protein Kinase B) and protein kinase C (PKC).[6][7] It can also modulate the JAK/STAT signaling pathway.[1][8]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound treatment. | Suboptimal Incubation Time: The incubation period may be too short or too long to observe the desired effect. | Perform a time-course experiment to identify the optimal incubation time for your specific cell line and endpoint (see Experimental Protocol 1). |
| Incorrect Concentration: The concentration of this compound may be too low to elicit a response or too high, leading to off-target effects or cytotoxicity. | Conduct a dose-response experiment to determine the optimal concentration (see Experimental Protocol 2). | |
| Compound Instability: The this compound may have degraded due to improper storage or handling. | Ensure the compound is stored according to the manufacturer's instructions. Prepare fresh stock solutions for each experiment. | |
| Cell Line Insensitivity: The cell line being used may not express sufficient levels of PTP1B or may have alterations in the downstream signaling pathways. | Confirm PTP1B expression in your cell line via Western blot or qPCR. Consider using a different cell line known to be responsive to PTP1B inhibition. | |
| High Cell Death or Cytotoxicity. | High Concentration of this compound: The concentration used may be toxic to the cells. | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a range of this compound concentrations to determine the cytotoxic threshold. |
| Prolonged Incubation: Extended exposure to the compound may be detrimental to cell health. | Shorten the incubation time and assess cell viability at different time points. | |
| Solvent Toxicity: If using a solvent like DMSO, high concentrations can be toxic to cells. | Ensure the final solvent concentration in the cell culture medium is low (typically <0.1%) and include a vehicle-only control in your experiments. | |
| Inconsistent or Variable Results. | Inconsistent Cell Culture Conditions: Variations in cell passage number, confluency, or serum starvation can affect the cellular response. | Maintain consistent cell culture practices. Use cells within a specific passage number range and ensure similar confluency at the start of each experiment. If studying signaling pathways, serum starvation prior to treatment is often necessary. |
| Pipetting Errors: Inaccurate pipetting can lead to variations in the final concentration of this compound. | Use calibrated pipettes and ensure proper mixing of solutions. |
Quantitative Data Summary
Table 1: Reported in vitro Concentrations and Incubation Times for MSI-1436
| Cell Line | Concentration | Incubation Time | Observed Effect | Reference |
| HepG2 | 10 µM | 30 minutes | Increased insulin-stimulated IRβ phosphorylation | [4][6] |
| Human Peripheral Blood Mononuclear Cells (PBMCs) | 1 µM | 24 hours | Reduced expression of pro-inflammatory cytokines | [5] |
| Equine Liver Explants | 1 µM | 24 hours | Reduced expression of pro-inflammatory markers | [5] |
| Breast Epithelial Cells (D492) | 8 µM | 48 hours | Increased phosphorylation of Src at Tyr529 | [9] |
Experimental Protocols
Experimental Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol outlines a method to determine the optimal incubation time for this compound for a specific cellular response.
1. Cell Seeding:
-
Seed your cells of interest in a multi-well plate at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubate overnight under standard cell culture conditions (e.g., 37°C, 5% CO₂).
2. Serum Starvation (if applicable):
-
For studies involving signaling pathways sensitive to serum components (e.g., insulin signaling), aspirate the growth medium and replace it with a serum-free or low-serum medium.
-
Incubate for a period appropriate for your cell line (typically 4-16 hours) to reduce basal signaling.
3. This compound Treatment:
-
Prepare a working solution of this compound in your chosen medium at the desired final concentration (determined from a dose-response experiment or literature).
-
Add the this compound solution to the cells. Include a vehicle-only control.
-
Incubate the cells for a range of time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 12 hr, 24 hr).
4. Endpoint Analysis:
-
At each time point, harvest the cells and perform the desired assay (e.g., Western blot for protein phosphorylation, qPCR for gene expression, or a functional assay like glucose uptake).
5. Data Analysis:
-
Quantify the results for each time point and plot the response against time.
-
The optimal incubation time is the point at which the desired effect is maximal or reaches a plateau.
Experimental Protocol 2: Dose-Response Experiment to Determine Optimal Concentration
This protocol helps to identify the optimal working concentration of this compound.
1. Cell Seeding and Serum Starvation:
-
Follow steps 1 and 2 from Experimental Protocol 1.
2. This compound Treatment:
-
Prepare a series of dilutions of this compound in your chosen medium. A typical range to start with is 0.1 µM, 0.5 µM, 1 µM, 5 µM, 10 µM, and 25 µM.
-
Add the different concentrations of this compound to the cells. Include a vehicle-only control.
-
Incubate for a fixed, predetermined time (based on a preliminary time-course experiment or literature).
3. Endpoint Analysis:
-
Harvest the cells and perform your desired assay.
4. Data Analysis:
-
Plot the cellular response as a function of the this compound concentration.
-
The optimal concentration is typically the lowest concentration that gives a maximal and consistent effect.
Visualizations
Caption: this compound inhibits PTP1B, enhancing insulin signaling.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A potent, selective, and orally bioavailable inhibitor of the protein-tyrosine phosphatase PTP1B improves insulin and leptin signaling in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Early life interventions metformin and trodusquemine metabolically reprogram the developing mouse liver through transcriptomic alterations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting for p-Akt and p-GSK3β after MSI-1436 Treatment
This guide provides troubleshooting advice and answers to frequently asked questions for researchers performing Western blot analysis of phosphorylated Akt (p-Akt) and phosphorylated GSK3β (p-GSK3β) following treatment with MSI-1436 (Trodusquemine).
Understanding the MSI-1436 Signaling Pathway
MSI-1436 is a selective inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B).[1] PTP1B is a key negative regulator of insulin (B600854) and leptin signaling pathways.[1][2] By inhibiting PTP1B, MSI-1436 enhances the phosphorylation cascade downstream of receptors like the insulin receptor. This leads to the activation of the PI3K/Akt signaling pathway. Activated Akt, in turn, phosphorylates and inactivates Glycogen Synthase Kinase 3β (GSK3β) at the Serine 9 residue.[3][4] Therefore, successful treatment with MSI-1436 is expected to result in an increase in the levels of both p-Akt (Ser473) and p-GSK3β (Ser9).
Caption: MSI-1436 signaling pathway leading to Akt and GSK3β phosphorylation.
Experimental Protocols
A generalized workflow and a detailed protocol for performing a Western blot for phosphorylated proteins are provided below.
Caption: General experimental workflow for Western blotting of phosphorylated proteins.
Detailed Protocol: Western Blot for p-Akt and p-GSK3β
This protocol is a general guideline and may require optimization for specific cell types and antibodies.
-
Sample Preparation (Cell Lysis):
-
After MSI-1436 treatment, wash cells with ice-cold PBS.
-
Lyse cells on ice using a suitable lysis buffer (e.g., RIPA or NP40) freshly supplemented with a protease and phosphatase inhibitor cocktail.[5][6] Keeping samples on ice or at 4°C at all times is crucial to prevent dephosphorylation and proteolysis.[5][7]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Gel Electrophoresis (SDS-PAGE):
-
Load 20-40 µg of total protein per lane onto an SDS-polyacrylamide gel.[8] The gel percentage should be chosen based on the molecular weight of Akt (~60 kDa) and GSK3β (~46 kDa).
-
Include a pre-stained molecular weight marker in one lane.
-
Run the gel according to the manufacturer’s instructions until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[5] PVDF membranes are generally more robust for stripping and reprobing.[9]
-
Ensure the PVDF membrane is pre-wetted with methanol (B129727) before transfer.[5]
-
Perform the transfer using a wet or semi-dry transfer system according to standard protocols.
-
-
Blocking:
-
After transfer, block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane in a blocking buffer of 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[5]
-
Crucially, avoid using non-fat dry milk for blocking when detecting phosphoproteins. Milk contains casein, a phosphoprotein, which can be detected by the phospho-specific antibody and cause high background.[5][10][11]
-
-
Antibody Incubation:
-
Dilute the primary antibody (e.g., rabbit anti-p-Akt Ser473 or rabbit anti-p-GSK3β Ser9) in 5% BSA/TBST to the recommended dilution.
-
Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.[5]
-
Wash the membrane three times for 5-10 minutes each with TBST at room temperature.[8][12]
-
Dilute the HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) in 5% BSA/TBST.
-
Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
-
Wash the membrane again, three to four times for 5-10 minutes each with TBST.[5]
-
-
Signal Detection:
-
Prepare the Enhanced Chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
-
Incubate the membrane with the ECL reagent for 1-5 minutes.
-
Capture the chemiluminescent signal using an imaging system or X-ray film. Adjust exposure time as needed to obtain a clear signal without overexposure.[12]
-
-
Stripping and Reprobing (Recommended):
-
To normalize the phosphoprotein signal, the membrane should be stripped and reprobed for total Akt or total GSK3β, and a loading control like β-actin or GAPDH.
-
Incubate the membrane in a mild stripping buffer.
-
Wash thoroughly and repeat the blocking and antibody incubation steps with the antibody for the total protein. Detecting the total target protein serves as a loading control and allows you to determine the fraction of the total protein that is phosphorylated.[9]
-
Troubleshooting Guide
Caption: A logical guide for troubleshooting common Western blot issues.
Problem 1: No Signal or Very Weak Signal for p-Akt / p-GSK3β
| Possible Cause | Recommended Solution |
| Ineffective MSI-1436 Treatment | Confirm the activity and concentration of MSI-1436. Include positive controls, such as cells treated with a known activator of the PI3K/Akt pathway (e.g., insulin), to ensure the detection system is working.[8] |
| Dephosphorylation of Target Proteins | Ensure phosphatase inhibitors were freshly added to the lysis buffer.[5][7] Keep samples on ice at all times during preparation.[5][7] |
| Low Protein Abundance | Increase the amount of protein loaded per lane. For phosphorylated targets, loading up to 100 µg may be necessary.[8] Consider using a more sensitive ECL substrate.[7] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[5] For larger proteins, consider a wet transfer overnight at 4°C. |
| Inactive/Incorrect Primary Antibody | Check the antibody datasheet for recommended storage conditions and dilutions. Run a positive control lysate known to express the target protein. Avoid reusing diluted antibodies.[8][12] |
| Incorrect Buffer System | Avoid using phosphate-buffered saline (PBS), as the phosphate (B84403) ions can interfere with phospho-specific antibody binding. Use Tris-buffered saline (TBS) for all wash and antibody incubation steps.[7][9] |
Problem 2: High Background
| Possible Cause | Recommended Solution |
| Incorrect Blocking Agent | Do not use milk. Use 5% BSA in TBST for blocking and antibody dilutions. Milk contains casein, a phosphoprotein that causes high background with phospho-specific antibodies.[5][10][11] |
| Primary Antibody Concentration Too High | Titrate the primary antibody to determine the optimal concentration that provides a strong signal with low background.[6][11] |
| Insufficient Washing | Increase the number and/or duration of the wash steps after primary and secondary antibody incubations.[6][12] Ensure a sufficient volume of wash buffer is used to fully submerge the membrane. |
| Membrane Dried Out | Ensure the membrane remains covered in buffer throughout all incubation and washing steps.[11] |
| Secondary Antibody Non-specific Binding | Run a control blot incubated with only the secondary antibody to check for non-specific binding.[6][11] If necessary, try a different secondary antibody. |
Problem 3: Non-Specific Bands are Observed
| Possible Cause | Recommended Solution |
| Protein Degradation | Prepare fresh lysates for each experiment and always add protease and phosphatase inhibitors.[6][8] A smear or bands below the target molecular weight often indicate degradation.[8] |
| Antibody Cross-Reactivity | Review the antibody datasheet for known cross-reactivities. Try optimizing the primary antibody concentration or increasing the stringency of the washes. |
| Post-Translational Modifications (PTMs) | Other PTMs besides the phosphorylation of interest can cause shifts in molecular weight or the appearance of multiple bands.[8] Consult resources like UniProt to check for known isoforms or modifications of your target protein.[8] |
| Excess Protein Loaded | Loading too much protein can lead to artifacts and non-specific bands. Try reducing the amount of protein loaded per lane.[8][12] |
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of MSI-1436 treatment on p-Akt and p-GSK3β levels? A1: MSI-1436 inhibits PTP1B, a negative regulator of the insulin signaling pathway.[1] This should lead to an increase in the activity of the PI3K/Akt pathway. Therefore, you should expect to see an increase in the phosphorylation of Akt at Ser473 and a corresponding increase in the inhibitory phosphorylation of GSK3β at Ser9.[3]
Q2: Why is BSA preferred over non-fat milk for blocking when detecting phosphorylated proteins? A2: Non-fat milk contains high levels of casein, which is a phosphoprotein. Phospho-specific antibodies can bind to the casein in the milk, leading to significantly high background noise on the blot, which can obscure the specific signal from your target protein.[5][10][11] BSA is a non-phosphorylated protein and is the recommended blocking agent for these experiments.[5][13]
Q3: Is it necessary to probe for total Akt and total GSK3β? A3: Yes, it is essential. Probing for the total, non-phosphorylated form of the protein serves as a critical loading control.[9][13] It allows you to confirm that equal amounts of protein were loaded in each lane and to normalize the phospho-protein signal. This ensures that any observed changes in phosphorylation are due to the experimental treatment (MSI-1436) and not variations in the total amount of the target protein.
Q4: My signal for p-Akt is very low even with treatment. What is the first thing I should check? A4: First, ensure your cell lysis and sample handling procedures are optimized to preserve phosphorylation. This means using fresh, potent phosphatase inhibitors and keeping samples ice-cold at all times.[5][7] Second, confirm your detection system is working by running a positive control lysate, if available, or by treating a parallel set of cells with a strong, known activator of the pathway like insulin.[14]
Q5: Can I use PBS-T instead of TBS-T for my washes and antibody dilutions? A5: It is strongly recommended to use a Tris-based buffer system (TBST). The phosphate in PBS can compete with the phosphate group on your target protein for binding to the phospho-specific antibody, potentially leading to a weaker signal.[7][9] If you must use PBS for some steps, ensure the membrane is washed thoroughly with TBST before adding the primary antibody.[9]
References
- 1. Inhibition of PTP1B by trodusquemine (MSI-1436) causes fat-specific weight loss in diet-induced obese mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The PTP1B Inhibitor Trodusquemine (MSI-1436) Improves Glucose Uptake in Equine Metabolic Syndrome Affected Liver through Anti-Inflammatory and Antifibrotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Akt Regulated Phosphorylation of GSK-3β/Cyclin D1, p21 and p27 Contributes to Cell Proliferation Through Cell Cycle Progression From G1 to S/G2M Phase in Low-Dose Arsenite Exposed HaCat Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of the effect of GSK-3β on liver cancer based on the PI3K/AKT pathway [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 7. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 10. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 11. sinobiological.com [sinobiological.com]
- 12. Western Blot Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Illuminating Trodusquemine's In Vivo Target Engagement: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a therapeutic agent reaches and interacts with its intended target within a living organism is a critical step in the preclinical and clinical development pipeline. Trodusquemine (B1662500), a promising investigational drug, has garnered significant attention for its potential in treating metabolic and neurodegenerative diseases. Its primary target is understood to be Protein Tyrosine Phosphatase 1B (PTP1B), a key negative regulator of insulin (B600854) and leptin signaling pathways. This guide provides a comparative overview of in vivo methods to confirm the target engagement of trodusquemine, offering detailed experimental protocols, quantitative data, and visual workflows to aid in the design and interpretation of preclinical studies.
This guide explores both indirect and direct methods for assessing trodusquemine's engagement with PTP1B in vivo. Indirect methods focus on measuring the downstream consequences of PTP1B inhibition, such as changes in protein phosphorylation and physiological endpoints. Direct methods, while more challenging, aim to provide direct evidence of the physical interaction between trodusquemine and PTP1B within the complex environment of a living organism.
Indirect Methods: Assessing Downstream Signaling and Physiological Effects
The most established methods for confirming trodusquemine's target engagement in vivo rely on the quantification of downstream biomarkers. Inhibition of PTP1B by trodusquemine is expected to lead to an increase in the phosphorylation of its key substrates, thereby activating pro-metabolic signaling pathways.
Western Blot Analysis of PTP1B Signaling Pathway
Western blotting is a widely used technique to measure changes in the phosphorylation state of proteins within tissues of interest following trodusquemine administration. Key proteins in the PTP1B signaling cascade, such as the Insulin Receptor (IR), Akt, and STAT3, are primary targets for this analysis.
a) Animal Model and Trodusquemine Administration:
-
Animal Model: Diet-induced obese (DIO) C57BL/6J mice are a commonly used model.
-
Acclimatization: Mice are acclimatized for at least one week before the start of the experiment.
-
Trodusquemine Administration: Trodusquemine (or vehicle control) is administered via intraperitoneal (i.p.) injection. A typical dosing regimen could be 10 mg/kg.
-
Tissue Collection: At a predetermined time point after administration (e.g., 30-60 minutes for acute studies), mice are euthanized, and tissues of interest (e.g., liver, hypothalamus, muscle) are rapidly dissected and snap-frozen in liquid nitrogen.
b) Tissue Homogenization and Protein Extraction:
-
A small piece of frozen tissue (e.g., 50-100 mg) is placed in a pre-chilled tube.
-
Ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) is added.
-
The tissue is homogenized using a mechanical homogenizer until no visible tissue clumps remain.
-
The homogenate is incubated on ice for 30 minutes with intermittent vortexing.
-
The lysate is clarified by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
The supernatant containing the protein extract is carefully transferred to a new pre-chilled tube.
-
Protein concentration is determined using a standard protein assay (e.g., BCA assay).
c) Western Blotting:
-
Equal amounts of protein (e.g., 20-40 µg) from each sample are mixed with Laemmli sample buffer and boiled for 5 minutes.
-
Samples are loaded onto an SDS-PAGE gel and separated by electrophoresis.
-
Proteins are transferred from the gel to a PVDF or nitrocellulose membrane.
-
The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
The membrane is incubated with primary antibodies against the phosphorylated and total forms of the proteins of interest (e.g., p-IR, IR, p-Akt, Akt, p-STAT3, STAT3) overnight at 4°C.
-
The membrane is washed three times with TBST.
-
The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
The membrane is washed three times with TBST.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometric analysis is performed to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated to determine the change in phosphorylation.
| Parameter | Vehicle Control | Trodusquemine (10 mg/kg) | Fold Change | Reference |
| Hypothalamic p-IR / Total IR | 1.0 | 2.5 ± 0.4 | ~2.5 | Fictional Data |
| Liver p-Akt / Total Akt | 1.0 | 3.2 ± 0.6 | ~3.2 | Fictional Data |
| Hypothalamic p-STAT3 / Total STAT3 | 1.0 | 2.8 ± 0.5 | ~2.8 | Fictional Data |
Note: The data presented in this table is illustrative and based on expected outcomes from the literature. Actual results may vary.
Physiological and Metabolic Assessments
Changes in whole-body physiology and metabolism provide further indirect evidence of trodusquemine's target engagement. These assessments are typically conducted over a longer treatment period.
-
Body Weight and Food Intake: Mice are weighed daily, and food intake is measured over a 24-hour period.
-
Glucose and Insulin Tolerance Tests (GTT and ITT): These tests are performed to assess glucose metabolism and insulin sensitivity.
-
Serum Biomarker Analysis: Blood samples are collected to measure levels of insulin, leptin, glucose, and lipids.
| Parameter | Vehicle Control | Trodusquemine (5 mg/kg daily for 4 weeks) | % Change | Reference |
| Body Weight | 45.2 ± 2.1 g | 38.5 ± 1.8 g | -14.8% | Fictional Data |
| Fasting Blood Glucose | 185 ± 15 mg/dL | 130 ± 12 mg/dL | -29.7% | Fictional Data |
| Fasting Insulin | 3.2 ± 0.5 ng/mL | 1.8 ± 0.3 ng/mL | -43.8% | Fictional Data |
Note: The data presented in this table is illustrative and based on expected outcomes from the literature. Actual results may vary.
Direct Methods: Visualizing the Trodusquemine-PTP1B Interaction
Directly demonstrating the binding of trodusquemine to PTP1B in vivo is more technically challenging but provides unequivocal evidence of target engagement. While no published studies have utilized these methods for trodusquemine specifically, we propose a hypothetical workflow for a Cellular Thermal Shift Assay (CETSA), a powerful technique for assessing target engagement in a native cellular environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle that the binding of a ligand to its target protein alters the protein's thermal stability. This change in stability can be detected by heating cell lysates or tissues to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining.
-
Animal Treatment: Administer trodusquemine or vehicle to mice as described previously.
-
Tissue Harvest and Lysis: Harvest tissues of interest and prepare protein lysates as described for Western blotting, ensuring the lysis buffer does not contain strong detergents that would disrupt the native protein complexes.
-
Heat Challenge: Aliquot the lysates into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes) using a thermal cycler. One aliquot should be kept on ice as a non-heated control.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.
-
Quantification of Soluble PTP1B: Carefully collect the supernatant containing the soluble proteins and quantify the amount of PTP1B using a sensitive detection method such as:
-
Western Blotting: As described previously.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A quantitative immunoassay for PTP1B.
-
-
Data Analysis: Plot the amount of soluble PTP1B as a function of temperature for both vehicle- and trodusquemine-treated groups. A shift in the melting curve to a higher temperature in the trodusquemine-treated group would indicate target engagement.
Visualizing the Pathways and Workflows
To further clarify the concepts discussed, the following diagrams, generated using the Graphviz DOT language, illustrate the PTP1B signaling pathway and the experimental workflows.
MSI-1436 Lactate: A Comparative Analysis of Cross-reactivity with Other Protein Tyrosine Phosphatases
For Researchers, Scientists, and Drug Development Professionals
MSI-1436 lactate (B86563), also known as trodusquemine, is a selective, non-competitive, allosteric inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a key regulator of insulin (B600854) and leptin signaling pathways.[1][2][3][4] Its unique mechanism of action, targeting a disordered C-terminal region of PTP1B rather than the highly conserved catalytic site, provides a basis for its selectivity and makes it a promising therapeutic candidate for metabolic diseases.[3][5] This guide provides a comparative analysis of the cross-reactivity of MSI-1436 with other protein tyrosine phosphatases (PTPs), supported by available experimental data.
Selectivity Profile of MSI-1436 Lactate
The selectivity of a therapeutic inhibitor is a critical factor in minimizing off-target effects and ensuring a favorable safety profile. MSI-1436 has demonstrated a significant preference for PTP1B over its closest homolog, T-cell protein tyrosine phosphatase (TCPTP), which shares a high degree of similarity in its catalytic domain.
| Protein Tyrosine Phosphatase | IC50 (µM) | Selectivity vs. PTP1B |
| PTP1B | ~1 [1][3] | - |
| TCPTP | 224[1][3] | ~224-fold |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
While comprehensive data on the cross-reactivity of MSI-1436 against a broader panel of PTPs is not widely available in the public domain, a key study by Krishnan et al. (2014) in Nature Chemical Biology mentions that MSI-1436 was less effective against a panel of seven other PTPs and two dual-specificity phosphatases, with the specific data presented in a supplementary table.[3] This suggests a favorable selectivity profile for MSI-1436, though the specific IC50 values for other PTPs are not detailed here.
Signaling Pathway of PTP1B Inhibition
PTP1B is a negative regulator of the insulin and leptin signaling pathways. By dephosphorylating the insulin receptor (IR) and Janus kinase 2 (JAK2), PTP1B attenuates downstream signaling. MSI-1436, by inhibiting PTP1B, allows for sustained phosphorylation of these key signaling molecules, leading to enhanced insulin sensitivity and leptin response.
Caption: PTP1B signaling and the inhibitory action of MSI-1436.
Experimental Protocols
The determination of the inhibitory activity of MSI-1436 against various PTPs is typically performed using in vitro enzymatic assays. A general workflow for such an assay is outlined below.
General PTP Inhibition Assay Protocol
This protocol describes a common method for measuring PTP activity and the inhibitory effect of compounds like MSI-1436 using a chromogenic substrate such as p-Nitrophenyl Phosphate (pNPP).
Materials:
-
Purified recombinant PTP enzymes (PTP1B, TCPTP, etc.)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
p-Nitrophenyl Phosphate (pNPP) substrate
-
This compound (or other test inhibitors)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the purified PTP enzyme to the desired concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.
-
Inhibitor Preparation: Prepare a serial dilution of this compound in the assay buffer.
-
Assay Reaction: a. To each well of a 96-well plate, add a specific volume of the assay buffer. b. Add the test inhibitor (MSI-1436) or vehicle control to the appropriate wells. c. Add the diluted PTP enzyme to each well and incubate for a predetermined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 30°C or 37°C) to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the pNPP substrate to each well.
-
Data Acquisition: Measure the absorbance of the product (p-nitrophenol) at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocities (rates) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value by fitting the data to a suitable dose-response curve.
Caption: Workflow for a typical PTP inhibition assay.
Conclusion
References
- 1. Targeting the disordered C-terminus of PTP1B with an allosteric inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PTP1B inhibitors protect against acute lung injury and regulate CXCR4 signaling in neutrophils - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. The protein tyrosine phosphatase 1B inhibitor MSI-1436 stimulates regeneration of heart and multiple other tissues - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
